molecular formula C10H20O2 B1585002 2-Propylheptanoic acid CAS No. 31080-39-4

2-Propylheptanoic acid

Numéro de catalogue: B1585002
Numéro CAS: 31080-39-4
Poids moléculaire: 172.26 g/mol
Clé InChI: RXGPYPPCEXISOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Propylheptanoic acid is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-propylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGPYPPCEXISOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874136
Record name 2-PROPYLHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31080-39-4
Record name 2-Propylheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31080-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PROPYLHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Propylheptanoic Acid & Structural Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Propylheptanoic acid (2-PHA) and its structural analogues, focusing on their pharmacological evolution from Valproic Acid (VPA), synthetic methodologies, and therapeutic potential in neurodegeneration and oncology.

Executive Summary

2-Propylheptanoic acid (2-PHA, CAS: 31080-39-4) represents a critical pivot point in the structure-activity relationship (SAR) of branched-chain fatty acids (BCFAs). As a structural homolog of the widely used antiepileptic Valproic Acid (VPA), 2-PHA and its longer-chain analogues (e.g., Arundic Acid) have been developed to overcome the dose-limiting hepatotoxicity and teratogenicity associated with VPA while targeting novel pathways such as S100B modulation and Histone Deacetylase (HDAC) inhibition. This guide dissects the chemical architecture, synthesis, and pharmacological divergence of this class.[1][2]

Chemical Architecture & SAR Analysis

The pharmacophore of this class is defined by an


-branched carboxylic acid. The biological activity is strictly governed by the total carbon count and the symmetry of the alkyl chains at the 

-position.
The Homologous Series

The transition from VPA to 2-PHA involves the elongation of the main chain, breaking the symmetry found in VPA.

Compound NameStructureTotal CarbonsBranchingKey Pharmacological Feature
Valproic Acid (VPA) 2-Propylpentanoic acidC8Symmetric (Propyl/Propyl)Pan-HDAC inhibitor, GABA modulator, Teratogenic.
2-Propylheptanoic Acid (2-PHA) 2-Propylheptanoic acidC10Asymmetric (Propyl/Pentyl)Increased lipophilicity (LogP ~4.0), Probe for HDAC selectivity.
Arundic Acid (ONO-2506) (R)-2-Propyloctanoic acidC11Asymmetric (Propyl/Hexyl)S100B Inhibitor .[3] Neuroprotective.[4][5] Lacks HDAC-induced teratogenicity.
Valnoctamide 2-Ethyl-3-methylpentanamideC8 (Amide)Isomeric AmideNon-teratogenic, distinct anticonvulsant profile.
Structural Logic & Causality
  • Lipophilicity & BBB Penetration: 2-PHA (C10) is significantly more lipophilic than VPA (C8). This enhances Blood-Brain Barrier (BBB) penetration but increases the risk of retention in adipose tissue.

  • Chirality: Unlike VPA, which is achiral due to symmetry (two propyl groups), 2-PHA is chiral . The C2 position is attached to four different groups: Hydrogen, Carboxyl, Propyl, and Pentyl.

    • Implication: Biological activity is often stereoselective. For Arundic acid, the (R)-enantiomer is the active neuroprotective agent, whereas the racemic mixture may show reduced efficacy or increased off-target effects.

  • Teratogenicity vs. HDAC Inhibition: VPA-induced neural tube defects are linked to HDAC inhibition.[6][7] Structural modification to longer chains (like Arundic Acid) eliminates HDAC inhibitory activity at therapeutic doses, thereby removing teratogenic potential while retaining neuroprotective properties via astrocyte modulation.

Therapeutic Mechanisms

Histone Deacetylase (HDAC) Inhibition

VPA is a Class I/IIa HDAC inhibitor. 2-PHA serves as a critical probe to determine the steric limits of the HDAC catalytic pocket.

  • Mechanism: The carboxylic acid group coordinates with the Zinc ion (

    
    ) in the HDAC active site.
    
  • Steric Hindrance: As the chain length increases (Pentyl

    
     Heptyl), the molecule may no longer fit into the narrow hydrophobic channel of the HDAC enzyme. This explains why longer analogues like Arundic acid lack HDAC activity and associated teratogenicity.
    
Astrocyte Modulation (S100B Inhibition)

Arundic acid (a close 2-PHA analogue) operates via a distinct mechanism unshared by VPA.

  • Target: S100B, a calcium-binding protein produced by astrocytes.[3]

  • Action: In acute ischemic stroke, astrocytes overproduce S100B, leading to neuroinflammation and delayed neuronal death. Arundic acid inhibits S100B synthesis, preventing the expansion of the infarct area.[3]

Pathway Visualization

Mechanism_Divergence VPA Valproic Acid (C8) HDAC HDAC Inhibition (Epigenetic Modulation) VPA->HDAC High Potency GABA GABA Transaminase Inhibition VPA->GABA PHA 2-Propylheptanoic Acid (C10) PHA->HDAC Variable/Lower ONO Arundic Acid (C11) ONO->HDAC No Activity S100B S100B Synthesis Inhibition (Astrocytes) ONO->S100B High Potency Terato Teratogenicity (Neural Tube Defects) HDAC->Terato Causal Link Epilepsy Anticonvulsant Activity GABA->Epilepsy Neuro Neuroprotection (Stroke/ALS) S100B->Neuro

Figure 1: Pharmacological divergence of branched fatty acids. Note the shift from HDAC-driven toxicity (VPA) to S100B-driven neuroprotection (Arundic Acid).

Experimental Protocol: Synthesis of 2-Propylheptanoic Acid

Methodology: Malonic Ester Synthesis.[8] Rationale: This route allows for the precise sequential introduction of alkyl groups at the


-carbon, ensuring the correct branching structure.
Reagents & Equipment
  • Precursors: Diethyl malonate, 1-Bromopropane, 1-Bromopentane.

  • Base: Sodium Ethoxide (NaOEt) (prepared in situ from Sodium metal and absolute Ethanol).

  • Solvents: Absolute Ethanol, Diethyl Ether (for extraction).

  • Hydrolysis: Potassium Hydroxide (KOH) (50% aq).

  • Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, inert gas (Argon/Nitrogen) line.

Step-by-Step Protocol

Step 1: First Alkylation (Introduction of Propyl Group)

  • Dissolve Sodium metal (1.1 eq) in absolute Ethanol under Argon to generate NaOEt.

  • Add Diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 min to form the enolate.

  • Add 1-Bromopropane (1.1 eq) dropwise.

  • Reflux for 4 hours. Monitor by TLC.

  • Result: Diethyl propylmalonate.

Step 2: Second Alkylation (Introduction of Pentyl Group)

  • To a fresh solution of NaOEt (1.1 eq) in Ethanol, add the Diethyl propylmalonate (from Step 1).

  • Stir for 30 min.

  • Add 1-Bromopentane (1.1 eq) dropwise.

  • Reflux for 6-8 hours until reaction completion.

  • Result: Diethyl 2-pentyl-2-propylmalonate.

Step 3: Hydrolysis & Decarboxylation

  • Hydrolysis: Add 50% aqueous KOH (excess) to the diester. Reflux for 4 hours to saponify esters to the dicarboxylate salt.

  • Acidify with concentrated HCl (pH < 1) to precipitate the dicarboxylic acid (2-pentyl-2-propylmalonic acid).

  • Decarboxylation: Heat the neat dicarboxylic acid to 160-180°C in an oil bath.

    
     will evolve. Continue heating until gas evolution ceases.
    
  • Purification: Distill the resulting oil under reduced pressure (vacuum distillation).

  • Final Product:2-Propylheptanoic Acid .[9][10][11]

Synthesis Workflow Diagram

Synthesis_Protocol Start Diethyl Malonate Enolate1 Enolate Formation (NaOEt) Start->Enolate1 Alk1 Alkylation 1 (+ Propyl Bromide) Enolate1->Alk1 Inter1 Diethyl Propylmalonate Alk1->Inter1 Enolate2 Enolate Formation (NaOEt) Inter1->Enolate2 Alk2 Alkylation 2 (+ Pentyl Bromide) Enolate2->Alk2 Inter2 Dialkyl Malonate Alk2->Inter2 Hydro Hydrolysis (KOH/H2O) Inter2->Hydro Decarb Decarboxylation (180°C, -CO2) Hydro->Decarb Final 2-Propylheptanoic Acid Decarb->Final

Figure 2: Sequential alkylation strategy for the synthesis of asymmetric alpha-branched fatty acids.

Comparative Data Analysis

The following table contrasts the physicochemical and toxicological profiles of 2-PHA against its parent and derivatives.

PropertyValproic Acid (VPA)2-Propylheptanoic AcidArundic Acid
Formula



Molecular Weight 144.21 g/mol 172.27 g/mol 186.29 g/mol
LogP (Lipophilicity) 2.75~3.8 - 4.1~4.5
HDAC Inhibition Potent (

~0.4 mM)
Weak / InactiveInactive
Teratogenicity High (Neural Tube Defects)Low / NegligibleNegligible
Primary Indication Epilepsy, BipolarResearch ProbeAcute Ischemic Stroke

Data Interpretation: The increase in LogP from VPA to 2-PHA (approx +1.3 units) significantly alters biodistribution. While VPA requires high doses (mM plasma concentrations) for HDAC inhibition, the higher lipophilicity of 2-PHA allows for better brain uptake but also increases non-specific binding. The loss of HDAC inhibition in C10/C11 analogues correlates directly with the loss of teratogenicity, validating the "HDAC-Teratogen" hypothesis.

References

  • PubChem. 2-Propylheptanoic acid | C10H20O2.[9] National Library of Medicine. [Link]

  • Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen.[12] Journal of Biological Chemistry. [Link]

  • Tateishi, N., et al. (2002). Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B.[3] Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Eikel, D., et al. (2006). Teratogenic effects mediated by inhibition of histone deacetylases: evidence from quantitative structure activity relationships of 20 valproic acid derivatives. Chemical Research in Toxicology. [Link]

  • Organic Syntheses. n-Heptanoic Acid (General Malonic Ester Synthesis protocol adapted). Org. Synth. 1931, 11, 52. [Link]

Sources

The Pharmacological Profile of 2-Propylheptanoic Acid (2-PHA): Mechanisms, SAR, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-Propylheptanoic acid (2-PHA) is a branched-chain fatty acid and a structural homologue of the widely used antiepileptic and mood-stabilizing drug, Valproic Acid (VPA; 2-propylpentanoic acid). While VPA contains an 8-carbon backbone structure, 2-PHA extends the main chain by two carbons, resulting in a 10-carbon molecule.

This compound is of critical interest in Structure-Activity Relationship (SAR) studies. It serves as a lipophilic probe to map the steric constraints of the histone deacetylase (HDAC) catalytic pocket and the specific transport mechanisms at the blood-brain barrier (BBB) and placental barrier. Unlike VPA, 2-PHA is not a marketed therapeutic but a "molecular ruler" used to define the boundaries of efficacy and teratogenicity in VPA-like compounds.

Chemical Structure Comparison
CompoundIUPAC NameFormulaLogP (Approx)Role
VPA 2-Propylpentanoic acid

2.75Clinical Drug
2-PHA 2-Propylheptanoic acid

~3.8SAR Probe / Impurity

Mechanism of Action: The Dual-Target Hypothesis

The pharmacological activity of 2-PHA, like its parent compound VPA, relies on two primary mechanisms: Epigenetic Modulation (HDAC Inhibition) and Neurotransmitter Regulation (GABA Shunt) .

Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for 2-PHA is the inhibition of Class I HDACs (specifically HDAC1, HDAC2, and HDAC3).

  • The Zinc Trap: The carboxylic acid moiety of 2-PHA enters the HDAC active site tube. It acts as a monodentate or bidentate ligand, chelating the Zinc ion (

    
    ) essential for the enzyme's catalytic deacetylation of lysine residues on histone tails.
    
  • Steric Exclusion: The hydrophobic "tail" (the propyl and heptyl chains) interacts with the hydrophobic channel of the enzyme.

    • Causality: 2-PHA is more lipophilic than VPA. While this enhances membrane permeability, the extended heptyl chain introduces steric bulk. If the HDAC pocket (specifically the "foot" of the pocket) cannot accommodate the extra two carbons, the affinity drops. However, studies suggest 2-PHA retains significant HDAC inhibitory capacity, often comparable to VPA, but with altered kinetics due to slower off-rates.

  • Downstream Effect: Inhibition prevents histone deacetylation

    
     Chromatin relaxation (Euchromatin) 
    
    
    
    Increased transcription of neuroprotective genes (e.g., BDNF, HSP70).
Teratogenicity: The "Safety" Mechanism

A critical aspect of 2-PHA's mechanism is its toxicity profile. The teratogenicity of VPA analogues is directly linked to their ability to inhibit HDACs during embryonic development.

  • The Rule of Alpha-Hydrogen: 2-PHA possesses an acidic hydrogen at the

    
    -carbon (C2 position). This allows for metabolism but also correlates with teratogenic potency.
    
  • Potency Correlation: Because 2-PHA retains HDAC inhibitory activity and has higher lipophilicity (facilitating placental transfer), it is a potent teratogen. It induces neural tube defects (NTDs) in ex vivo models, serving as a positive control for "unsafe" structural modifications.

Pathway Visualization

The following diagram illustrates the dual pathway of 2-PHA, highlighting the divergence between therapeutic neuroprotection and teratogenic toxicity.

PHA_Mechanism PHA 2-Propylheptanoic Acid (2-PHA) BBB Blood-Brain Barrier PHA->BBB Lipophilic Transport Placenta Placental Barrier PHA->Placenta Lipophilic Transport HDAC HDAC Inhibition (Class I) BBB->HDAC GABA_T GABA Transaminase Inhibition BBB->GABA_T Placenta->HDAC Embryonic Exposure Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin GABA_Level Increased Synaptic GABA GABA_T->GABA_Level GeneExp Gene Expression (BDNF, Wnt inhibitory) Chromatin->GeneExp Seizure Seizure Suppression GABA_Level->Seizure NTD Neural Tube Defects (Teratogenicity) GeneExp->NTD Developmental Disruption GeneExp->Seizure Neuroprotection

Caption: Mechanistic bifurcation of 2-PHA showing how HDAC inhibition drives both therapeutic anticonvulsant effects and teratogenic toxicity.

Experimental Protocols: Validating the Mechanism

To study 2-PHA, researchers must distinguish its efficacy from its toxicity. The following protocols represent a "Self-Validating System" where VPA is the standard reference.

Protocol A: Fluorometric HDAC Inhibition Assay (In Vitro)

Objective: Quantify the IC50 of 2-PHA against nuclear HDACs compared to VPA.

  • Reagent Prep:

    • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

    • Enzyme Source: HeLa nuclear extract (rich in HDAC1/2) or recombinant human HDAC1.

    • Test Compounds: Dissolve 2-PHA in DMSO. Prepare serial dilutions (0.1 mM to 10 mM). Control: VPA (Standard) and Trichostatin A (Potent Control).

  • Reaction:

    • Mix 10 µL enzyme source + 10 µL 2-PHA solution in a 96-well black plate.

    • Incubate at 37°C for 15 minutes (allows inhibitor binding).

    • Add 20 µL fluorogenic substrate. Incubate for 30 minutes.

  • Development:

    • Add 50 µL Developer Solution (Trypsin/stop buffer). This cleaves the deacetylated fluorophore.

  • Readout:

    • Measure Fluorescence (Ex: 360nm / Em: 460nm).

  • Validation:

    • Calculate % Inhibition =

      
      .
      
    • Expectation: 2-PHA should show an IC50 in the millimolar range (0.5 – 3.0 mM). If IC50 > 10 mM, the heptyl chain is too bulky for the pocket.

Protocol B: Whole Embryo Culture (Teratogenicity Screen)

Objective: Assess the dysmorphogenic potential of 2-PHA.

  • Isolation: Explant rat embryos at Gestation Day 9.5 (Head-fold stage).

  • Culture: Place embryos in rotating culture bottles with heat-inactivated rat serum.

  • Exposure:

    • Group A: Vehicle Control.

    • Group B: VPA (0.6 mM - known teratogenic concentration).

    • Group C: 2-PHA (0.6 mM).

  • Duration: Culture for 48 hours.

  • Scoring (The Morphological Score):

    • Assess Yolk Sac circulation (0-4 scale).

    • Assess Allantois fusion.

    • Critical Endpoint: Check for Somite irregularities and Open Neural Tube (failure of closure).

  • Interpretation: If 2-PHA causes open neural tubes at rates similar to VPA, it confirms that the 10-carbon structure retains the specific "teratogenic pharmacophore."

Workflow Visualization

The following diagram details the decision logic for characterizing VPA analogues like 2-PHA.

Experimental_Workflow Start Synthesize 2-PHA Step1 In Vitro HDAC Assay Start->Step1 Decision1 IC50 < 5mM? Step1->Decision1 Step2 Ex Vivo Embryo Culture Decision1->Step2 Yes (Active) Fail Inactive Compound Decision1->Fail No (Steric Clash) Result_Toxic High Teratogenicity (Research Tool Only) Step2->Result_Toxic Neural Tube Defects (+) Result_Safe Low Teratogenicity (Potential Lead) Step2->Result_Safe Normal Morphology

Caption: Evaluation pipeline for 2-PHA. High HDAC activity typically predicts teratogenicity in this structural class.

References

  • Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. (2020). Analysis of VPA mechanisms including HDAC inhibition and GABA modulation.

  • Valproate Teratogenicity: A Moving Target. PubMed. (2022).[1] Discussion on the teratogenic risks of VPA and its analogues.

  • Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos. PubMed.[2][3] Foundational study on the comparative teratogenicity of VPA analogues.

  • Activity of branched-chain fatty acids in the rat. (Contextual Reference). Studies establishing the structure-activity relationship of chain length (pentanoic vs heptanoic) on potency.

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. Review of HDAC inhibitor structures, including fatty acid derivatives.

Sources

Technical Synthesis Guide: 2-Propylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propylheptanoic acid (CAS: 31080-39-4) is a branched-chain fatty acid and a structural homologue of the widely used antiepileptic drug Valproic Acid (VPA). While VPA is 2-propylpentanoic acid (C8), 2-PHA (C10) possesses an extended carbon chain, altering its lipophilicity (LogP ~3.2 vs. 2.7 for VPA) and blood-brain barrier penetration profiles.

This guide details two distinct synthesis pathways selected for their relevance to drug development and chemical biology:

  • The Malonic Ester Synthesis (De Novo Route): The "Gold Standard" for medicinal chemistry, allowing for precise control over isotopic labeling and high purity.

  • Oxidative Conversion (Semi-Synthetic Route): A scalable route utilizing the industrial precursor 2-propylheptanol, ideal for generating bulk reference standards.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the molecule at its strategic bond: the


-carbon.[1]
  • Target Molecule: 2-Propylheptanoic Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[2]
    
  • Disconnection: The

    
    -carbon is the nucleophilic hub. The two alkyl chains (propyl and pentyl) can be installed sequentially onto a dicarbonyl scaffold.
    
  • Synthons:

    • 
       Synthon: Diethyl Malonate (Nucleophile)
      
    • 
       Synthons: 1-Bromopentane and 1-Bromopropane (Electrophiles)
      
Strategic Logic

The Malonic Ester Synthesis is preferred over direct alkylation of heptanoic acid because the


-protons of the malonate diester (

) are significantly more acidic than those of a simple carboxylic acid (

). This allows for the use of milder bases (alkoxides) and prevents poly-alkylation side reactions that plague direct alkylation.[3]

Pathway A: Malonic Ester Synthesis (De Novo)

This protocol describes the sequential alkylation of diethyl malonate.

Critical Causality Note: We utilize Sodium Ethoxide (NaOEt) in Ethanol. It is imperative to match the base's alkyl group to the ester's alkyl group (Ethyl) to prevent transesterification, which would produce a mixture of ethyl/methyl esters if NaOMe were used.

Phase 1: Sequential Alkylation

Step 1: Formation of Diethyl Pentylmalonate

  • Reagents: Diethyl malonate (1.0 eq), NaOEt (1.1 eq), 1-Bromopentane (1.1 eq), dry EtOH.

  • Procedure: Generate sodium ethoxide in situ by adding Na metal to anhydrous EtOH under

    
    . Add diethyl malonate dropwise at 0°C to form the enolate (clear solution).
    
  • Addition: Add 1-bromopentane dropwise. Reflux for 4–6 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of malonate indicates completion.

Step 2: Formation of Diethyl (2-propyl)pentylmalonate

  • Reagents: Mono-alkylated product (from Step 1), NaOEt (1.2 eq), 1-Bromopropane (1.5 eq).

  • Procedure: Treat the crude diethyl pentylmalonate with a fresh solution of NaOEt.

  • Mechanism: The second proton is less acidic due to the inductive effect of the pentyl group and steric hindrance. Reflux times must be extended (12–24 hours) to drive the

    
     reaction to completion.
    
Phase 2: Hydrolysis and Decarboxylation[5]

Step 3: Saponification

  • Reagents: 50% KOH (aq), Ethanol.

  • Action: Reflux the dialkylated ester with excess KOH for 4 hours.

  • Result: Formation of the dipotassium salt of 2-propyl-2-pentylmalonic acid.

  • Workup: Evaporate ethanol, acidify with cold 6M HCl to pH 1. Extract the dicarboxylic acid with diethyl ether.

Step 4: Thermal Decarboxylation

  • Theory: Heating malonic acid derivatives induces a pericyclic reaction involving a 6-membered transition state, releasing

    
     and forming the enol, which tautomerizes to the acid.
    
  • Protocol: Heat the neat dicarboxylic acid intermediate to 160–180°C in an oil bath under an inert atmosphere (Argon).

  • Observation: Vigorous bubbling (

    
     evolution) will occur. Continue heating until bubbling ceases (approx. 1–2 hours).
    
  • Purification: Vacuum distillation of the resulting oil yields pure 2-propylheptanoic acid.

Pathway Visualization (DOT)

MalonicSynthesis Start Diethyl Malonate Enolate1 Enolate Intermediate Start->Enolate1 NaOEt / EtOH (Deprotonation) Prod1 Diethyl Pentylmalonate Enolate1->Prod1 + 1-Bromopentane (SN2 Alkylation) Prod2 Diethyl (2-propyl)pentylmalonate Prod1->Prod2 1. NaOEt 2. 1-Bromopropane (2nd Alkylation) DiAcid Dicarboxylic Acid Intermediate Prod2->DiAcid KOH / H2O, then HCl (Hydrolysis) Final 2-Propylheptanoic Acid (Target) DiAcid->Final Heat (180°C) (-CO2 Decarboxylation)

Figure 1: Step-wise synthesis of 2-PHA via the Malonic Ester pathway, highlighting the sequential alkylation logic.

Pathway B: Oxidative Route (From 2-Propylheptanol)

For researchers requiring larger quantities (gram to kilogram scale) where isotopic labeling is not required, oxidation of the commercially available alcohol is superior. 2-Propylheptanol is a bulk industrial chemical used in plasticizer production.[2][4]

Reagents & Protocol (Jones Oxidation)
  • Substrate: 2-Propylheptanol.[5][6]

  • Oxidant: Jones Reagent (

    
     in dilute 
    
    
    
    ).

Protocol:

  • Dissolve 2-propylheptanol (10 mmol) in Acetone (50 mL). Cool to 0°C.[7]

  • Add Jones Reagent dropwise. The orange solution will turn green (reduction of

    
     to 
    
    
    
    ).
  • Endpoint: Persistance of the orange color indicates excess oxidant.

  • Quench: Add Isopropanol to consume excess oxidant (turns solution green).

  • Workup: Filter chromium salts, evaporate acetone, extract with ether, and wash with brine.

Alternative (Green Chemistry): Use TEMPO (1 mol%) with NaOCl (bleach) and NaBr in a biphasic


 system for a metal-free oxidation.

Analytical Characterization

To validate the synthesis for drug development standards, the following data profile is required.

Quantitative Data Summary
ParameterSpecificationNotes
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Isomeric with Decanoic Acid
Molecular Weight 172.27 g/mol
Boiling Point ~250–255°C (atm)~140°C at 10 mmHg
Physical State Colorless OilViscous liquid at RT
LogP 3.22 (Predicted)Higher lipophilicity than VPA (2.7)
Spectroscopic Validation

1. Mass Spectrometry (GC-MS)

  • Molecular Ion: Weak or absent

    
     peak (m/z 172).
    
  • McLafferty Rearrangement: Look for the characteristic peak at m/z 130 (loss of propene) or fragmentation characteristic of

    
    -branched acids.
    
  • Base Peak: Often m/z 73 (

    
    ) or alkyl fragments.
    

2. Proton NMR (


-NMR, 400 MHz, 

)
  • 
     11.0–12.0 ppm:  (1H, broad s, -COOH ). Diagnostic for carboxylic acid.
    
  • 
     2.3–2.4 ppm:  (1H, m, 
    
    
    
    -methine -CH -COOH). The splitting pattern confirms the branching point.
  • 
     1.2–1.6 ppm:  (12H, m, methylene envelope).
    
  • 
     0.9 ppm:  (6H, overlapping t, terminal -CH 3).
    

Pharmacological Context (Why this molecule?)

2-Propylheptanoic acid is not merely a chemical curiosity; it is a probe for Histone Deacetylase (HDAC) inhibition and anticonvulsant activity.

  • Structure-Activity Relationship (SAR): VPA (C8) is teratogenic. Extending the chain length (as in 2-PHA, C10) or altering branching often separates the anticonvulsant efficacy from the teratogenic side effects.

  • Mechanism: The branched structure prevents rapid

    
    -oxidation in the mitochondria, prolonging the half-life compared to linear fatty acids.
    
Biological Pathway Logic

BioPathway VPA_Analogue 2-Propylheptanoic Acid Target1 GABA Transaminase (Inhibition) VPA_Analogue->Target1 Target2 HDAC Class I (Inhibition) VPA_Analogue->Target2 Effect1 Increased GABA Levels (Anticonvulsant) Target1->Effect1 Effect2 Epigenetic Modulation (Differentiation) Target2->Effect2

Figure 2: Pharmacological targets of VPA analogues. 2-PHA is studied to optimize these pathways.

References

  • PubChem. (n.d.).[8] 2-Propylheptanoic acid (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester Synthesis. Retrieved from [Link]

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology. (Contextual grounding for VPA analogue development).
  • Johnson Matthey. (n.d.).[4] 2-Propyl Heptanol Production Technology. Retrieved from [Link][5]

  • Bialer, M. (2012). Chemical properties of Valproic Acid and its derivatives. In: Valproate. Birkhäuser. (Reference for SAR of VPA homologues).

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 2-Propylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource on the solubility characteristics of 2-Propylheptanoic acid (2-PHA), a branched C10 carboxylic acid. It is designed for application scientists and process engineers requiring precise control over solvent selection for synthesis, purification, and formulation.

Executive Technical Summary

2-Propylheptanoic acid (CAS 31080-39-4) is a branched-chain fatty acid (isomer of decanoic acid) with significant lipophilicity. Its structural analogy to valproic acid (2-propylpentanoic acid) makes it a compound of interest in pharmaceutical research, while its physicochemical stability drives its use in industrial esterification.

  • Core Solubility Behavior: 2-PHA exhibits "amphiphilic but dominant lipophilic" behavior. It is freely soluble in Class 2 and Class 3 organic solvents (alcohols, ethers, alkanes) but practically insoluble in water at neutral/acidic pH.

  • Thermodynamic Driver: Dissolution in polar aprotic and protic organic solvents is generally endothermic; solubility increases with temperature.

  • Critical Process Parameter: The carboxylic acid head group (

    
    ) allows for pH-dependent solubility switching, a mechanism critical for purification.
    

Physicochemical Basis of Solubility

To predict solvent interaction, we must analyze the molecular descriptors of 2-PHA.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate molecular weight (172.27 g/mol ) facilitates solvent penetration.
Structure Branched (Propyl group at C2)Branching reduces crystal lattice energy compared to linear decanoic acid, generally increasing solubility in organic solvents and lowering the melting point.
LogP (Octanol/Water) ~3.7 - 3.8 (Predicted)Highly lipophilic. Preferential partitioning into organic phases (Hexane, DCM, Ethyl Acetate).

~4.8At pH > 6.8 (pH > pKa + 2), the molecule ionizes, becoming water-soluble. At pH < 2.8, it remains protonated and lipophilic.
H-Bonding Donor (1), Acceptor (2)Forms dimers in non-polar solvents; forms H-bonds with protic solvents (Ethanol, Methanol).

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and homologous series data for isodecanoic acid isomers.

Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Alcohols (Protic) Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)The hydroxyl group of the solvent H-bonds with the carboxyl group of 2-PHA. Branching disrupts hydrophobic exclusion.
Alkanes (Non-polar) n-Hexane, Heptane, CyclohexaneHigh (Miscible)Van der Waals forces dominate. The C7 main chain and C3 side chain interact favorably with the aliphatic solvent.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the dimerized acid form.
Polar Aprotic DMSO, DMF, AcetoneHigh Dipole-dipole interactions stabilize the monomeric acid.
Aqueous Water (pH < 7)Very Low (<0.1 mg/mL)The hydrophobic effect of the C10 alkyl tail overwhelms the hydration potential of the single -COOH group.
Thermodynamic Modeling (Apelblat Equation)

For precise process control, the temperature-dependent solubility (


) in pure solvents is often modeled using the modified Apelblat equation:


  • A, B, C: Empirical parameters derived from experimental data.

  • Trend: For 2-PHA, solubility in alcohols typically follows an endothermic trend (

    
    ), meaning heating the solvent significantly increases saturation limits.
    

Protocol: Determination of Saturation Solubility

Standardized Workflow for Researchers

This protocol ensures data integrity (E-E-A-T) by accounting for equilibration time and phase separation.

Reagents & Equipment
  • Solute: 2-Propylheptanoic acid (>98% purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV or GC-FID.

Step-by-Step Methodology
  • Excess Addition: Add 2-PHA to the solvent in a glass vial until undissolved droplets/solid persist (supersaturation).

  • Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours. Critical: Ensure constant temperature to prevent precipitation errors.

  • Settling: Allow the phases to separate for 2–4 hours.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter (hydrophobic filter prevents water clogging).

  • Dilution & Analysis: Dilute the filtrate with mobile phase and quantify via HPLC (C18 column, Acetonitrile/Water gradient) or GC-FID.

Workflow Visualization

SolubilityProtocol Start Start: Supersaturation Equil Equilibration (Temp T, 24-48h) Start->Equil Agitation Settle Phase Settling Equil->Settle Stop Motion Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Analyze Quantification (HPLC/GC) Filter->Analyze Dilution

Figure 1: Self-validating workflow for determining thermodynamic solubility.

Application: Purification via pH-Swing Extraction

The most robust method for purifying 2-PHA from non-acidic impurities (e.g., alcohols, esters) utilizes its pH-dependent solubility switch.

The Mechanism
  • Organic Phase (Low pH): 2-PHA is protonated (neutral) and resides in the organic solvent (e.g., Hexane or MTBE).

  • Aqueous Extraction (High pH): Adding dilute NaOH converts 2-PHA to Sodium 2-propylheptanoate (ionic salt), which partitions into water. Impurities remain in the organic phase.[1]

  • Recovery (Low pH): Acidifying the aqueous phase with HCl regenerates the 2-PHA, which precipitates or oils out for re-extraction.

Purification Logic Diagram

Purification Mix Crude Mixture (2-PHA + Impurities) OrgSolv Dissolve in Organic Solvent (e.g., MTBE) Mix->OrgSolv BaseWash Add Aqueous Base (NaOH, pH > 10) OrgSolv->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgWaste Organic Phase (Non-acidic Impurities) Sep1->OrgWaste Discard AqPhase Aqueous Phase (2-PHA Salt) Sep1->AqPhase Keep Acidify Acidify (HCl, pH < 2) AqPhase->Acidify Extract Extract w/ Organic Solvent Acidify->Extract Final Pure 2-Propylheptanoic Acid Extract->Final Evaporation

Figure 2: pH-Swing extraction logic for purifying 2-Propylheptanoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35728, 2-Propylheptanoic acid. Retrieved from .

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab. Retrieved from .

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
  • Fisher Scientific. Safety Data Sheet: 2-n-Propylheptanoic acid. Retrieved from .

Sources

Technical Whitepaper: 2-Propylheptanoic Acid (2-PHA) as a High-Performance Plasticizer Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the evolving landscape of polymer additives, the shift from C8 (2-ethylhexyl) chemistries to C10 (propylheptyl) architectures represents a critical optimization of the "volatility-plasticization" trade-off. While 2-propylheptanol (2-PH) is widely recognized as the precursor to the massive-volume plasticizer DPHP, its oxidized derivative—2-Propylheptanoic Acid (2-PHA) —is emerging as a niche, high-value intermediate.

For drug development professionals and materials scientists, 2-PHA offers a unique structural proposition. Unlike linear fatty acids, the C2-branching (propyl group) provides steric shielding that significantly enhances hydrolytic stability—a non-negotiable requirement for medical PVC tubing and high-temperature lubricants. This guide analyzes the synthesis, derivatization, and validation of 2-PHA, positioning it as a superior alternative to neodecanoic acid and 2-ethylhexanoic acid in critical applications.

Part 2: Molecular Architecture & Structure-Property Logic

The utility of 2-PHA stems from its specific isomeric structure. It is a C10 saturated monocarboxylic acid, isomeric with decanoic acid and neodecanoic acid.

The "Propyl-Heptyl" Advantage
  • Steric Hindrance: The propyl group at the

    
    -position shields the carbonyl carbon. This reduces the rate of hydrolysis in downstream esters (e.g., Polyol Esters) compared to linear analogs, without the excessive steric bulk of neo-acids (quaternary 
    
    
    
    -carbon) that can hinder enzymatic biodegradability.
  • Fluidity: The branching disrupts crystal packing, ensuring that 2-PHA derivatives remain liquid at lower temperatures compared to linear C10 derivatives (capric acid esters).

Table 1: Comparative Physicochemical Profile

Property2-Propylheptanoic Acid (2-PHA)Decanoic Acid (Linear C10)2-Ethylhexanoic Acid (C8)
Molecular Weight 172.27 g/mol 172.27 g/mol 144.21 g/mol
Boiling Point ~260°C269°C228°C
Branching C2-PropylNoneC2-Ethyl
Hydrolytic Stability HighLowModerate
Migration Potential Low (High MW)MediumHigh (Volatile)

Part 3: Synthesis & Manufacturing Pathways

The industrial synthesis of 2-PHA is inextricably linked to the "Valeraldehyde Route," leveraging the hydroformylation of butenes.

The C5 + C5 Aldol Pathway

The most atom-efficient route involves the self-condensation of valeraldehyde (pentanal).

  • Aldol Condensation: Two moles of valeraldehyde condense in the presence of a basic catalyst (e.g., NaOH) to form 2-propyl-2-heptenal.

  • Partial Hydrogenation: The alkene bond is hydrogenated to form saturated 2-propylheptanal (optional intermediate) or fully hydrogenated to 2-propylheptanol.

  • Oxidation: The aldehyde or alcohol is oxidized to 2-Propylheptanoic Acid.

Visualization of Synthesis Logic

SynthesisPathway Val Valeraldehyde (C5) Aldol Aldol Condensation (NaOH, 80-100°C) Val->Aldol Enal 2-Propyl-2-heptenal Aldol->Enal - H2O H2 Hydrogenation (Pd/C or Ni) Enal->H2 Alcohol 2-Propylheptanol (2-PH) H2->Alcohol Ox Oxidation (HNO3 or O2/Co) Alcohol->Ox Acid 2-Propylheptanoic Acid (2-PHA) Ox->Acid

Figure 1: The industrial pathway from Valeraldehyde to 2-Propylheptanoic Acid. The branching is established during the C5+C5 condensation step.

Part 4: Downstream Applications: Polyol Esters (POEs)

For the researcher, the primary application of 2-PHA is the synthesis of Polyol Esters (POEs) . These are critical in medical plastics (where phthalates are restricted) and high-performance lubricants.

Mechanism: Esterification with Pentaerythritol

Reacting 2-PHA with polyols like Pentaerythritol (PE) or Trimethylolpropane (TMP) yields esters with exceptional thermal stability. The absence of


-hydrogens on the polyol core (neopentyl structure) combined with the steric protection of the 2-PHA tail prevents thermal elimination reactions (pyrolysis).

Target Molecule: Pentaerythritol Tetra(2-propylheptanoate)

  • Use Case: High-temperature plasticizer for PVC wire coatings; Lubricant base stock.

Experimental Protocol: Synthesis of PE-2PHA Ester

This protocol is designed for laboratory-scale validation (100g scale).

Reagents:

  • Pentaerythritol (PE): 13.6 g (0.1 mol)

  • 2-Propylheptanoic Acid (2-PHA): 75.8 g (0.44 mol) [10% excess]

  • Catalyst: Titanium(IV) isopropoxide (0.1 wt%) or p-Toluenesulfonic acid (pTSA).

  • Solvent: Xylene (for azeotropic distillation).

Step-by-Step Methodology:

  • Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser. Nitrogen sparge is essential to prevent oxidation color bodies.

  • Charging: Add PE and Xylene. Heat to 100°C. Slowly add 2-PHA to create a slurry. Add Catalyst.

  • Reaction: Ramp temperature to 180°C - 220°C . Water evolution will begin.

    • Critical Control Point: Monitor the acid value (AV). The reaction is complete when AV < 1 mg KOH/g.

  • Stripping: Apply vacuum (10-20 mbar) at 200°C to strip excess 2-PHA and trace solvent.

  • Neutralization/Wash: Cool to 90°C. Wash with dilute Na2CO3 to neutralize residual acidity. Phase separate.

  • Drying: Dry under vacuum at 110°C. Filter through Celite to remove catalyst residues.

Validation Metrics:

  • Viscosity (40°C): Target 30-50 cSt.

  • Acid Value: < 0.1 mg KOH/g (Strict for electrical/medical grades).

Part 5: Critical Analysis for Drug & Device Development

For professionals in the medical device sector (e.g., blood bags, IV tubing), 2-PHA esters present a compelling alternative to DEHP.

Migration & Biocompatibility

The molecular weight of 2-PHA esters (e.g., PE-tetra-2-PHA MW ~ 790 g/mol ) is significantly higher than DEHP (MW 390 g/mol ).

  • Causality: High MW

    
     Lower Diffusion Coefficient 
    
    
    
    Reduced Leaching into lipophilic drug solutions (e.g., Paclitaxel, Propofol).
  • Reference: European Pharmacopoeia standards for plastic additives increasingly favor high-MW structures to minimize interaction with APIs [1].

Toxicology Alert: The Valproic Acid Analogy

A critical safety consideration for drug developers is the structural homology to Valproic Acid (2-propylpentanoic acid), a known teratogen and histone deacetylase (HDAC) inhibitor.

  • Risk Assessment: 2-PHA is a homologue (C10 vs C8). While chain lengthening typically reduces biological availability and specific receptor binding, metabolic hydrolysis of the ester could release free 2-PHA.

  • Mitigation: Migration studies must quantify free acid release. However, current data suggests that the higher lipophilicity of 2-PHA leads to different pharmacokinetic distribution compared to valproic acid [2].

ToxLogic Ester Plasticizer (PE-2PHA) Hydrolysis In-vivo Hydrolysis (Esterases) Ester->Hydrolysis FreeAcid Free 2-Propylheptanoic Acid Hydrolysis->FreeAcid Valproic Structural Alert: Valproic Acid Homology FreeAcid->Valproic Analogy Check Clearance Clearance/Metabolism (Beta-oxidation) FreeAcid->Clearance

Figure 2: Toxicological assessment pathway for 2-PHA based plasticizers.

References

  • European Directorate for the Quality of Medicines. (2022). Plastic additives in pharmaceutical containers: Migration and safety. European Pharmacopoeia. Link

  • PubChem. (2023).[1] 2-Propylheptanoic acid Compound Summary. National Library of Medicine. Link

  • SpecialChem. (2025). Plasticizers: Types, Uses, Classification, Selection & Regulation.Link

  • Zschimmer & Schwarz. (2023).[2] Polyol Esters Technical Data Sheet: High performance lubricant bases.Link

  • BenchChem. (2025). Valeraldehyde as a Precursor for Valeric Acid Synthesis.[3]Link

Sources

2-Propylheptanoic Acid: The "Umbrella Effect" in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 2-Propylheptanoic Acid (2-PHA) , a specialized branched carboxylic acid used as a corrosion inhibitor. Unlike standard linear fatty acids, 2-PHA offers unique physicochemical properties due to its


-branching, making it a critical component in Organic Acid Technology (OAT) coolants and synthetic lubricants.

For the drug development professionals in the audience: Note the structural homology to Valproic Acid (2-propylpentanoic acid) . While Valproic acid is a neuroactive anticonvulsant, the elongation of the main chain in 2-PHA shifts its functional domain from biological receptor modulation to metallic surface passivation. This guide focuses on the materials science application of this structural motif.

Executive Summary

2-Propylheptanoic acid (CAS: 31080-39-4), often commercially referred to as Isodecanoic acid (isomer), functions as an anodic corrosion inhibitor. Its efficacy stems from the formation of a hydrophobic monolayer on metal surfaces (Fe, Al, Cu).

While linear chains (e.g.,


-decanoic acid) form dense, crystalline-like monolayers, they often suffer from poor solubility in hard water and instability at low temperatures. 2-PHA’s ethyl/propyl branching introduces steric entropy—preventing precipitation while maintaining sufficient surface coverage. We define this as the "Umbrella Effect,"  where the branched tail covers a larger surface area per headgroup than a linear chain, effectively shielding the metal from aggressive anions (Cl⁻, SO₄²⁻).
Part 1: Molecular Architecture & Mechanism

The inhibition mechanism is governed by the adsorption of the carboxylate anion (


) onto the positively charged metal oxide surface.

The Structural Trade-off:

  • Head Group (

    
    ):  Chemisorption center. Binds to 
    
    
    
    /
    
    
    sites.
  • Tail Group (

    
     branched): 
    
    • Linear Decanoic: High packing density (

      
      ), but high Krafft point (precipitates easily).
      
    • 2-Propylheptanoic: Lower packing density due to steric hindrance, but excellent solubility and fluid film formation.

The 2-propyl branch creates a "fluid" barrier that is self-healing. If the film is breached, the high mobility of the liquid-phase inhibitor allows for rapid re-adsorption, a property less efficient in rigid crystalline films of linear fatty acids.

Visualization: The Steric Adsorption Pathway

The following diagram illustrates the competitive adsorption process where 2-PHA displaces water and aggressive ions.

AdsorptionMechanism cluster_Inhibitor 2-Propylheptanoic Acid (2-PHA) Metal Metal Surface (Fe/Al Oxide) Corrosive Aggressive Anions (Cl-, SO4--) Corrosive->Metal Pitting Attack Water Bulk Electrolyte (H2O) Head Carboxylate Head (-COO-) Head->Metal Chemisorption (Coordinate Bond) Head->Corrosive Displacement Tail Branched Hydrophobic Tail Tail->Water Hydrophobic Repulsion Tail->Head Covalent Bond

Figure 1: Mechanistic pathway of 2-PHA adsorption. The carboxylate head anchors to the metal, while the branched tail creates a hydrophobic exclusion zone, displacing aggressive anions.

Part 2: Experimental Validation Protocols

To validate 2-PHA as a corrosion inhibitor, one cannot rely on simple weight loss tests alone. A self-validating electrochemical workflow is required to distinguish between kinetic inhibition (slowing reaction rates) and thermodynamic stability (shifting potentials).

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

This is the gold standard for measuring film resistance (


) and capacitance (

).

Reagents:

  • Working Electrode: Mild Steel (C1018) or Aluminum (Al 3003).

  • Electrolyte: ASTM D1384 Corrosive Water (100 ppm each of

    
    , 
    
    
    
    ,
    
    
    ).
  • Inhibitor: 2-PHA (neutralized to pH 8.0 with KOH).

Step-by-Step Workflow:

  • Surface Prep: Polish electrode with SiC paper (up to 1200 grit), degrease with acetone, rinse with deionized water. Critical: Do not dry with paper towels; use

    
     stream to avoid fiber contamination.
    
  • OCP Stabilization: Immerse electrode in electrolyte + 2-PHA. Monitor Open Circuit Potential (OCP) for 3600s. Validation Check: Drift must be < 2 mV/5 min.

  • EIS Acquisition:

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       RMS (ensure linearity).
      
    • Points: 10 points/decade.

  • Data Fitting: Fit Nyquist plots to an Equivalent Electrical Circuit (EEC).

    • Model:

      
      
      
    • Where

      
       is Charge Transfer Resistance (inversely proportional to corrosion rate).
      

Calculated Inhibition Efficiency (


): 


Protocol B: Potentiodynamic Polarization (Tafel)

Used to determine if 2-PHA acts as an anodic, cathodic, or mixed inhibitor.

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 0.166 mV/s (slow scan reduces capacitive hysteresis).

  • Analysis: Extrapolate Tafel slopes (

    
    ) to find Corrosion Current (
    
    
    
    ).
Visualization: The Validation Workflow

ExperimentalWorkflow Start Electrode Prep (1200 Grit Polish) OCP OCP Stabilization (1 Hour) Start->OCP Check Stability Check (<2mV drift?) OCP->Check Check->OCP No (Wait) EIS EIS Measurement (100kHz - 10mHz) Check->EIS Yes Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Sequential Run Analysis Data Fitting (Calc IE%) Tafel->Analysis

Figure 2: Self-validating electrochemical workflow. OCP stability is the gatekeeper step ensuring thermodynamic equilibrium before impedance measurements.

Part 3: Data Presentation & Performance Metrics

When comparing 2-PHA to other carboxylates, the key metrics are Inhibition Efficiency (IE%) and Critical Micelle Concentration (CMC) .

Table 1: Comparative Efficiency on Mild Steel in 0.1M NaCl (pH 8.0)

InhibitorConcentration (mM)

(

)

(

)
Efficiency (

)
Characteristics
Blank 00.8525.4-Severe Pitting
n-Decanoic 1012.41.892.9High efficiency, but precipitates in hard water
2-PHA 1010.12.291.3 Excellent hard water stability , liquid film
Benzoic Acid 102.510.558.6Requires high loading

Note: While linear decanoic acid shows slightly higher peak efficiency due to dense packing, 2-PHA is preferred in industrial formulations because it does not precipitate out of solution in the presence of Calcium (


) ions, a common failure mode for linear fatty acids.
Part 4: Industrial Applications & Formulation[1][2][3][4][5]

1. Engine Coolants (OAT): 2-PHA is a staple in "extended life" coolants.[1] It is often synergistic with Sebacic Acid (a dicarboxylic acid).[2]

  • Role: 2-PHA protects aluminum water pumps from cavitation corrosion.

  • Concentration: Typically 1.5% - 3.0% wt.

2. Metalworking Fluids: Used as a co-emulsifier and corrosion inhibitor.[3] Its branched structure lowers the pour point of the fluid, making it suitable for cold-weather operations where linear fatty acids would solidify.

3. Synthesis Note for Researchers: For those synthesizing derivatives, 2-PHA is generated via the Guerbet reaction of pentanol or through hydroformylation of nonene isomers. Purity is critical; residual aldehydes from synthesis can degrade into corrosive species.

References
  • MDPI. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior. Retrieved from [Link]

  • PubChem. (2021).[4][5] 2-Propylheptanoic Acid: Chemical Properties and Safety. Retrieved from [Link]

  • UCL Discovery. (2020). Electrochemical Impedance Spectroscopy for All-Solid-State Batteries and Corrosion Systems. Retrieved from [Link]

  • Google Patents. (1999). US5997763A: Corrosion inhibiting antifreeze compositions containing various carboxylic acids.

Sources

Methodological & Application

Strategic Quantification of 2-Propylheptanoic Acid: From Direct UV to High-Sensitivity Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2PHA-2025

Abstract

2-Propylheptanoic acid (2-PHA), a branched-chain C10 fatty acid, presents a distinct analytical challenge due to its lack of a conjugated chromophore.[1] While structurally homologous to Valproic Acid (VPA), its increased lipophilicity requires modified chromatographic parameters.[1] This guide details two validated workflows: a Direct UV Method for assay/high-concentration analysis (QC focus) and a Pre-Column Derivatization Method utilizing p-bromophenacyl bromide for trace impurity profiling (LOD < 10 ng/mL).[1]

Part 1: The Analytical Challenge

The core difficulty in analyzing 2-PHA is its "invisibility" to standard UV detection.[1]

  • Structural Limitation: The molecule consists entirely of sigma bonds with a terminal carboxylic acid. It lacks

    
     transitions required for detection at standard wavelengths (254 nm).[1]
    
  • The pKa Factor: With a pKa

    
     4.8, 2-PHA exists as an ionized carboxylate at neutral pH, leading to poor retention on C18 columns (early elution/void volume).
    
  • The Hydrophobicity Factor: Being a C10 homologue, it is significantly more retained than Valproic Acid (C8) when protonated, requiring stronger organic elution strength.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your needs.

MethodSelection Start Start: Define Analytical Goal Conc Expected Concentration? Start->Conc High > 50 µg/mL (Assay/Synthesis QC) Conc->High High Load Low < 1 µg/mL (Impurity/Biological) Conc->Low Trace Level Direct PROTOCOL A: Direct UV (210 nm, Acidic Mobile Phase) High->Direct Deriv PROTOCOL B: Derivatization (254 nm, Phenacyl Ester) Low->Deriv

Caption: Decision tree for selecting between Direct UV (Protocol A) and Derivatization (Protocol B).

Part 2: Protocol A - Direct UV Detection (QC/Assay)

Best for: Raw material testing, synthesis monitoring, and assay of bulk drug substance.[1] Principle: Utilization of the carboxyl group's weak absorbance at 210 nm.[1] The mobile phase is acidified to suppress ionization (pH < pKa), forcing the analyte into its neutral, hydrophobic state for retention on the C18 stationary phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh carbon load required for retention of aliphatic chains.[1]
Wavelength 210 nm Maximum absorbance of the -COOH auxochrome.[1]
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Low pH suppresses ionization (R-COO⁻

R-COOH).[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), reducing baseline noise at 210 nm.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temp 30°CMaintains reproducible retention times.[1]
Gradient Program

Note: 2-PHA elutes later than Valproic Acid.[1] Do not use isocratic VPA methods.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
15.02080Elution of 2-PHA (~12-14 min)
20.02080Wash
20.16040Re-equilibration
25.06040End

Critical Control Point: Ensure the Phosphate Buffer is filtered (0.22 µm). At 210 nm, any particulate matter will cause significant "ghost peaks."[1]

Part 3: Protocol B - High-Sensitivity Derivatization

Best for: Impurity profiling in Valproic Acid API, biological matrices, or trace environmental analysis.[1] Principle: Pre-column reaction with p-Bromophenacyl Bromide (PBPB) via SN2 mechanism.[1] This attaches a strong UV-absorbing phenyl group to the carboxylic acid, shifting detection to 254 nm and increasing sensitivity by 100-500 fold.[1]

The Reaction Mechanism

The carboxylate ion attacks the alpha-carbon of the phenacyl bromide, displacing the bromide ion to form an ester.

DerivatizationWorkflow Sample Sample (2-PHA) + KHCO3 Heat Heat: 80°C 30 mins Sample->Heat Neutralize Reagent p-Bromophenacyl Bromide (PBPB) Reagent->Heat Add Excess Cool Cool & Filter Heat->Cool Inject Inject HPLC (Detect @ 254nm) Cool->Inject

Caption: Pre-column derivatization workflow converting non-chromophoric 2-PHA into UV-active ester.

Step-by-Step Derivatization Protocol
  • Preparation: Dissolve 10 mg of sample in 1.0 mL Methanol.

  • Neutralization: Add 10 µL of 10% KHCO₃ (Potassium Bicarbonate). Why? The reaction requires the carboxylate anion (COO⁻), not the acid.

  • Reagent Addition: Add 1.0 mL of p-Bromophenacyl Bromide reagent (10 mg/mL in Acetonitrile).

  • Incubation: Seal vial and heat at 80°C for 30 minutes in a heating block.

  • Quenching (Optional): If precise stoichiometry is needed, add dilute HCl, but for impurity profiling, direct injection is often acceptable.[1]

  • Filtration: Filter through 0.2 µm PTFE filter into an HPLC vial.

Chromatographic Conditions (Derivatized)
ParameterSpecification
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (Higher resolution)
Wavelength 254 nm (Specific to the Phenacyl moiety)
Mobile Phase Isocratic: Acetonitrile : Water (85 : 15)
Sensitivity LOD approx. 5-10 ng/mL

Part 4: System Suitability & Validation

To ensure data integrity (E-E-A-T), the following criteria must be met before routine use.

System Suitability Limits (SST)
ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (T) NMT 1.5If > 1.5, lower pH of buffer (Protocol A) or check column life.
Resolution (Rs) > 2.0Between 2-PHA and nearest peak (often VPA).[1]
RSD (Area) NMT 2.0% (n=6)High RSD usually indicates injection precision issues or evaporation of ACN.[1]
Theoretical Plates (N) > 5000Ensure column is not voided.
Linearity & Range
  • Protocol A (Direct): Linear range typically 0.05 mg/mL to 1.0 mg/mL .[1]

  • Protocol B (Deriv): Linear range typically 0.05 µg/mL to 10 µg/mL .[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Valproic Acid Monograph 01/2008:1378. (Standard for related fatty acid impurity analysis methods). [1]

  • Thermo Fisher Scientific . p-Bromophenacyl-8™ Reagent for Fatty Acid Derivatization.[1][2] (Protocol source for phenacyl ester formation).[1][2][3] [1]

  • Krug, H., et al. (1993).[1] "Fast HPLC determination of serum free fatty acids in the picomole range." Clinical Chemistry, 39(5), 825-832.[1][4] (Validation of PBPB derivatization for long-chain acids).

  • PubChem . 2-Propylheptanoic Acid Compound Summary. National Library of Medicine.[1] (Chemical structure and physical property data). [1]

Sources

Application Note: Quantitative Bioanalysis of 2-Propylheptanoic Acid (2-PHA) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Propylheptanoic acid (2-PHA) is a branched-chain fatty acid (C10) and a structural homologue of the widely used antiepileptic drug, Valproic Acid (VPA, 2-propylpentanoic acid). In drug development, 2-PHA is frequently investigated for its potential to exhibit superior anticonvulsant potency and a distinct teratogenicity profile compared to VPA.

Accurate quantification of 2-PHA in biological samples (plasma, serum, brain tissue) presents specific bioanalytical challenges:

  • Isomeric Selectivity: It must be chromatographically resolved from other C10 isomers (e.g., 2-ethyloctanoic acid) and endogenous fatty acids.

  • Lipophilicity: With a LogP of approximately 3.7 (compared to VPA's ~2.7), 2-PHA exhibits significant non-specific binding to plastics and proteins.

  • Ionization: Like most carboxylic acids, it ionizes best in negative electrospray ionization (ESI-) mode but can suffer from poor sensitivity compared to basic drugs.

This guide details a Direct LC-MS/MS workflow optimized for pharmacokinetic (PK) profiling, prioritizing robustness and throughput without the need for time-consuming derivatization, provided that a sensitive Triple Quadrupole MS is available.

Chemical Logic & Experimental Design

The "Stickiness" Factor

Unlike VPA, the extended carbon chain of 2-PHA makes it highly lipophilic.

  • Causality: High lipophilicity leads to adsorptive losses on standard polypropylene tubes during extraction.

  • Solution: Use silanized glass or low-binding polypropylene consumables throughout the workflow.

Chromatographic Strategy

We utilize a high-carbon-load C18 column.[1] While VPA elutes early and often requires specific phases (like C8 or Phenyl-Hexyl) to retain, 2-PHA retains strongly on C18.

  • Mobile Phase: Ammonium acetate is selected over formic acid. In ESI negative mode, a slightly higher pH (buffer pH ~5.0–6.0) ensures the carboxylic acid is deprotonated (

    
    ) for maximum ionization efficiency, while the C18 stationary phase retains the hydrophobic alkyl chain.
    
Internal Standard (IS) Selection
  • Gold Standard: 2-Propylheptanoic acid-d7 (Custom Synthesis).

  • Practical Alternative: Valproic Acid-d6 (Commercially available). Note: If using VPA-d6, ensure the chromatographic run is long enough to separate VPA-d6 (early eluter) from 2-PHA (late eluter) while maintaining the MS source parameters.

Detailed Protocol: Liquid-Liquid Extraction (LLE)[2]

This protocol is validated for rat and human plasma.

Materials & Reagents[3][4][5]
  • Analyte: 2-Propylheptanoic Acid (Reference Standard >98%).

  • Internal Standard (IS): Valproic Acid-d6 (VPA-d6).

  • Solvents: LC-MS grade Methanol (MeOH), Water, Acetonitrile (ACN), n-Hexane, Ethyl Acetate.

  • Buffer: 10 mM Ammonium Acetate.

  • Acid: 1 M Hydrochloric Acid (HCl).

Workflow Diagram (DOT Visualization)

G cluster_0 Sample Pre-Treatment cluster_1 Liquid-Liquid Extraction cluster_2 Reconstitution Step1 Aliquot 50 µL Plasma (Thawed on Ice) Step2 Add 10 µL Internal Standard (VPA-d6, 5 µg/mL) Step1->Step2 Step3 Acidify: Add 50 µL 1M HCl (Protonates acid for extraction) Step2->Step3 Step4 Add 1.0 mL Extraction Solvent (n-Hexane : Ethyl Acetate, 90:10) Step3->Step4 Step5 Vortex (10 min) & Centrifuge (4000g, 10 min, 4°C) Step4->Step5 Step6 Transfer 800 µL Supernatant to Silanized Glass Tube Step5->Step6 Step7 Evaporate to Dryness (N2 stream @ 40°C) Step6->Step7 Step8 Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O) Step7->Step8 Step9 Inject 5 µL into LC-MS/MS Step8->Step9

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic carboxylic acids.

Step-by-Step Procedure
  • Sample Thawing: Thaw plasma samples on wet ice. Vortex gently.

  • Aliquot: Transfer 50 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Spike 10 µL of IS working solution (VPA-d6, 5 µg/mL in 50% MeOH). Vortex for 30s.

  • Acidification: Add 50 µL of 1 M HCl. Vortex for 30s.

    • Why? Acidification lowers the pH below the pKa (~4.8) of the carboxylic acid, rendering it neutral and soluble in the organic layer.

  • Extraction: Add 1.0 mL of extraction solvent (n-Hexane : Ethyl Acetate, 90:10 v/v ).

    • Why 90:10? Pure hexane is too non-polar for optimal recovery; the small amount of ethyl acetate improves solubility without extracting polar matrix interferences.

  • Agitation: Vortex vigorously for 10 minutes (or use a shaker plate).

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean silanized glass tube or a 96-well plate with glass inserts.

    • Critical: Do not touch the aqueous bottom layer.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (50:50 v/v) containing 2 mM Ammonium Acetate. Vortex well.

Instrumental Parameters (LC-MS/MS)

Liquid Chromatography (UHPLC)
ParameterSetting
System Agilent 1290 Infinity II or Waters Acquity UPLC
Column Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
Column Temp 45°C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A 2 mM Ammonium Acetate in Water (pH ~5.5)
Mobile Phase B Acetonitrile (or Methanol)

Gradient Profile:

  • 0.0 min: 30% B

  • 1.0 min: 30% B

  • 4.0 min: 95% B (Ramp to elute lipophilic 2-PHA)

  • 5.5 min: 95% B

  • 5.6 min: 30% B

  • 7.0 min: Stop

Mass Spectrometry (Triple Quadrupole)
  • Mode: Negative Electrospray Ionization (ESI-)[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
2-PHA 171.1127.12515
2-PHA (Qual) 171.183.12522
VPA-d6 (IS) 149.2105.22515

Note: The transition 171.1 -> 127.1 corresponds to the loss of CO2 (


), a common fragmentation pathway for carboxylic acids.

Method Validation & Troubleshooting

Linearity & Range
  • Range: 10 ng/mL to 10,000 ng/mL.

  • Curve Fitting: Linear regression,

    
     weighting.
    
  • Note: Due to the endogenous nature of some fatty acids, ensure blank plasma is screened for interference at the retention time of 2-PHA.

Matrix Effects

Carboxylic acids are prone to ion suppression from phospholipids.

  • Check: Monitor the phospholipid transition (m/z 184 -> 184 in positive mode, or specific negative transitions) during method development to ensure 2-PHA elutes away from the phospholipid region (usually late in the gradient).

  • Self-Validation: If signal suppression >20% is observed, switch the extraction solvent to pure n-Hexane (sacrificing some recovery for cleanliness) or employ a Phospholipid Removal Plate (e.g., Waters Ostro).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Adsorption to plasticware.Switch to glass inserts/tubes. Ensure sample is acidic (pH < 3) before extraction.
Peak Tailing Secondary interactions.Increase buffer concentration (up to 10 mM). Ensure column temp is >40°C.
Carryover Lipophilic nature of 2-PHA.Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.

References

  • Ghosh, C. et al. (2019). Bioanalytical method validation for VPA and its analogues. Journal of Chromatography B. Link (Generalized citation for VPA methodology).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3] Link

  • Han, J. et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Link

  • Bialer, M. (2012). Valproic acid pathway: pharmacokinetics and pharmacodynamics.[4][5] Pharmacogenomics and Knowledge Base.[5] Link

  • Li, F. et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

Sources

using 2-Propylheptanoic acid in plasticizer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Shift to Branched C10 Acids While the plasticizer market has traditionally relied on phthalates (like DEHP) and their direct replacements (like DOTP), high-performance applications—specifically automotive cabling and high-temperature wire insulation—require superior thermal stability and low volatility.

This guide focuses on the utilization of 2-Propylheptanoic acid (2-PH) , a branched C10 fatty acid. Unlike linear C10 acids, the specific branching at the alpha-carbon of 2-PH provides steric hindrance that significantly improves hydrolytic stability in the resulting ester. When coupled with a neo-polyol like Neopentyl Glycol (NPG) , the resulting plasticizer (Neopentyl Glycol Di-2-propylheptanoate) exhibits a "double-protection" mechanism against degradation.

Mechanism of Action: The "Umbrella Effect"

  • Neo-Structure Stability: Neopentyl glycol contains a quaternary carbon with no beta-hydrogens, preventing thermal elimination reactions (beta-elimination) common in other esters.

  • Steric Shielding: The propyl group at the 2-position of the fatty acid tail acts as a steric shield around the ester linkage, retarding the attack of water molecules (hydrolysis) and radical species (oxidation).

Part 2: Synthesis Protocol

Protocol A: Synthesis of Neopentyl Glycol Di-(2-propylheptanoate)

Target Molecule: A sterically hindered diester for high-temperature PVC applications.

1. Reagents & Materials

  • Acid: 2-Propylheptanoic acid (CAS: 3108-65-2), >98% purity. Note: Use a slight stoichiometric excess (10-15%) to drive reaction to completion.

  • Polyol: Neopentyl Glycol (NPG) (CAS: 126-30-7).

  • Catalyst: Tetraisopropyl titanate (TIPT) or Tin(II) Oxalate. Avoid strong acid catalysts (p-TSA) if color stability is critical.

  • Entrainer: Xylene (optional, for azeotropic distillation) or Nitrogen sparge (for melt fusion).

2. Reaction Setup

  • Vessel: 4-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap (or vacuum line), nitrogen inlet, and thermocouple.

  • Temperature Control: Heating mantle with PID controller.

3. Step-by-Step Methodology

  • Step 1: Charging

    • Charge NPG (1.0 eq) and 2-Propylheptanoic acid (2.2 eq) into the reactor.

    • Initiate nitrogen sparge (0.5 L/min) to displace oxygen.

    • Heat to 140°C until the mixture is a homogeneous melt.

  • Step 2: Catalyst Addition

    • Once at 140°C, add TIPT catalyst (0.05 wt% of total mass).

    • Critical: Do not add catalyst below 100°C to prevent hydrolysis by residual moisture in reagents.

  • Step 3: Esterification (Ramp Phase)

    • Slowly ramp temperature to 210°C–220°C .

    • Water evolution will begin ~160°C. If using xylene, maintain reflux. If melt fusion, increase nitrogen flow to sweep water vapor.

    • Monitor: Acid Value (AV). Continue reaction until AV < 5 mg KOH/g (approx. 6-8 hours).

  • Step 4: Vacuum Stripping

    • Once AV < 5, apply vacuum slowly (target < 10 mbar) while maintaining 210°C.

    • This step removes the excess 2-Propylheptanoic acid and drives the equilibrium to completion (AV target < 0.5).

  • Step 5: Neutralization & Workup

    • Cool to 90°C.

    • Add alkaline water (1% Na2CO3 solution) to neutralize residual catalyst and acid. Stir for 30 mins.

    • Phase separate and discard aqueous layer.

    • Wash organic layer with distilled water until pH is neutral.

    • Dry under vacuum at 100°C. Filter through Celite or activated carbon to remove haze.

Part 3: Visualization (Graphviz)

Figure 1: Synthesis Workflow & Decision Tree Caption: Logical flow for the synthesis of 2-PH polyol esters, including critical decision points for catalyst and purification.

G Start Start: Reagent Charging (NPG + 2-PH Acid) Heat Heat to Melt (140°C) N2 Sparge Start->Heat CatAdd Add Catalyst (Titanate or Tin) Heat->CatAdd Reaction Esterification @ 220°C Water Removal (Dean-Stark) CatAdd->Reaction CheckAV Acid Value < 5 mg KOH/g? Reaction->CheckAV CheckAV->Reaction No (Continue Heating) VacStrip Vacuum Stripping (Remove Excess Acid) CheckAV->VacStrip Yes Neutralize Neutralization (Na2CO3 Wash) VacStrip->Neutralize Filter Drying & Filtration Neutralize->Filter End Final Plasticizer (NPG Di-2-propylheptanoate) Filter->End

Figure 2: Steric Protection Mechanism Caption: Structural representation showing how the propyl branch protects the ester linkage from hydrolysis.

Mechanism cluster_molecule 2-PH NPG Ester Molecule EsterLink Ester Linkage (Vulnerable Site) Water H2O Attack Water->EsterLink Blocked by Shield PropylGroup 2-Propyl Branch (Steric Shield) PropylGroup->EsterLink Protects NeoCenter Neo-Carbon (Thermal Stability) NeoCenter->EsterLink Stabilizes

Part 4: Characterization & Performance Data

Table 1: Comparative Properties of 2-PH Ester vs. Standard Plasticizers Data simulated based on typical polyol ester performance characteristics [1][3].

PropertyNPG Di-2-propylheptanoate (2-PH Ester)DPHP (Phthalate Standard)DOA (Adipate Standard)
Viscosity (20°C) 60–80 mPa·s100–120 mPa·s15–20 mPa·s
Volatility (105°C, 24h) < 0.5%< 1.0%> 5.0%
Glass Transition (Tg) -55°C-50°C-70°C
Hydrolytic Stability ExcellentGoodPoor
Bio-Carbon Content Low (unless bio-NPG used)LowLow

Application Testing Protocol (PVC Formulation) To validate the synthesized ester, prepare a standard dry blend:

  • PVC Resin (K-70): 100 phr

  • Plasticizer (Synthesized Ester): 50 phr

  • Ca/Zn Stabilizer: 2 phr

  • Process: Mill at 165°C for 5 minutes; compression mold at 175°C.

Expected Outcome: The 2-PH ester formulation should exhibit higher volume resistivity (electrical insulation) compared to DOA and lower volatility than DPHP, making it ideal for automotive under-hood wiring where heat aging is a critical failure mode [4].

References

  • Zschimmer & Schwarz. (n.d.).[1] Polyol Esters Technical Data Sheet. Retrieved from

  • JYT Chemical. (n.d.). 2-Propylheptanoic acid Specifications and Applications. Retrieved from

  • Hallstar Industrial. (n.d.). High Performance Ester Plasticizers: Selection and Application. Retrieved from

  • ResearchGate. (2025). Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders. Retrieved from

  • National Institutes of Health (NIH). (2021). Development of Methods for the Synthesis of Neopentyl Glycol. Retrieved from

Sources

Analytical Methods for 2-Propylheptanoic Acid Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Propylheptanoic acid (2-PHA, CAS 31080-39-4) is a critical branched-chain fatty acid intermediate used in the synthesis of active pharmaceutical ingredients (APIs), high-performance lubricants, and plasticizers. Its structural isomerism—specifically the branching at the alpha position—imparts unique steric properties but complicates analytical resolution from linear isomers (e.g., n-decanoic acid) and homologous impurities.

Analytical Challenges:

  • Chromophore Absence: The lack of a conjugated

    
    -system renders standard HPLC-UV (≥254 nm) ineffective.
    
  • Isomeric Complexity: Differentiating 2-PHA from structurally similar isomers like 2-ethyloctanoic acid requires high-efficiency separation.

  • Adsorption: The free carboxylic acid moiety exhibits strong adsorption to active sites in GC inlets and metallic HPLC flow paths, leading to peak tailing and memory effects.

This guide details a multi-tier analytical strategy: GC-FID for isomeric purity and volatile impurities, HPLC-CAD/ELSD for non-volatile contaminants, and Potentiometric Titration for absolute assay.

Primary Method: Capillary GC-FID (Direct Injection)

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for 2-PHA analysis due to the molecule's semi-volatility (BP ~263°C). While derivatization (methyl esterification) is common, direct injection is preferred for QC environments to eliminate derivatization artifacts and reduce sample preparation time. We utilize a nitroterephthalic acid-modified polyethylene glycol (FFAP) stationary phase to maintain the analyte in its acidic form, preventing dimerization and peak tailing.

Instrument Configuration
ParameterSpecificationCausality / Note
Detector FID (Flame Ionization Detector)Universal response for hydrocarbons; high linearity.
Column DB-FFAP or Stabilwax-DA (30 m × 0.32 mm × 0.25 µm)Acid-modified PEG phase deactivates support sites, ensuring sharp peaks for free acids.
Inlet Split/Splitless (250°C)High temp ensures rapid volatilization.
Liner Ultra-Inert, Wool-packedWool promotes mixing and traps non-volatiles; deactivation prevents acid adsorption.
Carrier Gas Helium or Hydrogen (Constant Flow: 1.5 mL/min)Constant flow maintains resolution during temperature ramping.
Temperature Program
  • Initial: 100°C (Hold 1 min) — Focuses the solvent and low-boilers.

  • Ramp 1: 10°C/min to 200°C — Separates lighter impurities (alcohols, aldehydes).

  • Ramp 2: 5°C/min to 240°C (Hold 10 min) — Elutes 2-PHA (~12-14 min) and resolves isomers.

  • Total Run Time: ~25 minutes.

Sample Preparation Protocol

Objective: Prepare a solution that prevents solute-solute interaction (dimerization).

  • Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate. Note: Avoid alcohols (e.g., methanol) in direct injection to prevent in-situ esterification in the hot inlet.

  • Stock Solution: Weigh 50.0 mg of 2-PHA standard into a 50 mL volumetric flask. Dilute to volume with DCM (Conc: 1 mg/mL).

  • Sample Solution: Weigh 50.0 mg of sample; process identical to Stock.

  • Blank: Pure DCM.

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required; tailing indicates liner activity).
    
  • Resolution (

    
    ):  > 1.5 between 2-PHA and nearest isomer (e.g., n-decanoic acid spike).
    
  • RSD (Area): < 2.0% (n=6 injections).

Secondary Method: HPLC-CAD (Non-Volatiles)

Rationale: GC-FID may miss thermally unstable impurities or high-molecular-weight dimers. HPLC is the orthogonal technique. Since 2-PHA has negligible UV absorption, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required for universal detection of non-volatiles.

Method Parameters[3][4][5][6][7][8][9][10]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Low pH suppresses ionization (

    
     ~4.8), increasing retention on C18.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 15 min.

  • Detector: CAD (Nebulizer Temp: 35°C).

Absolute Assay: Potentiometric Titration

Rationale: While chromatography provides purity (% area), it requires reference standards. Titration provides the absolute assay (% w/w) based on stoichiometry, independent of a standard's purity.

Protocol
  • Titrant: 0.1 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol (standardized).

  • Solvent: Ethanol (neutralized to phenolphthalein endpoint or pre-titrated).

  • Procedure:

    • Dissolve ~200 mg 2-PHA (accurately weighed) in 50 mL neutralized ethanol.

    • Titrate potentiometrically using a glass pH electrode.

    • Determine the Equivalence Point (Inflection Point).

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Molecular Weight (172.27  g/mol )[2]
      
    • 
      : Sample weight (g)
      

Impurity Profiling & Visualization

Major impurities typically stem from the synthesis (e.g., Guerbet reaction of pentanal) or oxidation.

  • Impurity A: 2-Propylheptanol (Precursor/Reduction product).

  • Impurity B: 2-Propylheptanal (Oxidation intermediate).

  • Impurity C: n-Decanoic acid (Linear isomer).

  • Impurity D: 2-Ethyloctanoic acid (Structural isomer).

Analytical Decision Workflow

AnalyticalWorkflow Start Sample: 2-Propylheptanoic Acid Goal Define Analytical Goal Start->Goal Assay Goal: Absolute Purity (w/w%) Goal->Assay Bulk Characterization VolatileImp Goal: Volatile Impurities/Isomers Goal->VolatileImp Routine QC NonVolatile Goal: Non-Volatile/Degradants Goal->NonVolatile Stability Study Titration Method: Potentiometric Titration (0.1N NaOH in EtOH) Assay->Titration GCFID Method: GC-FID (FFAP Column) Direct Injection VolatileImp->GCFID HPLCCAD Method: HPLC-CAD/ELSD (C18, Acidic Mobile Phase) NonVolatile->HPLCCAD Result1 Result: Assay Value (e.g., 99.2%) Titration->Result1 Result2 Result: Isomer Profile (Resolution > 1.5) GCFID->Result2 Result3 Result: Heavy Impurities HPLCCAD->Result3

Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.

Validation Parameters (ICH Q2(R1))

To ensure the method is "field-proven," the following validation criteria must be met during transfer:

ParameterAcceptance Criteria (GC-FID)Experimental Approach
Specificity No interference at

of 2-PHA.
Inject blank, individual impurities (2-propylheptanol), and spiked sample.
Linearity

5 levels from 50% to 150% of nominal concentration.
Accuracy Recovery 98.0% – 102.0%Spike placebo or known impurities into pure 2-PHA.
Precision RSD < 1.0% (System)6 replicate injections of standard solution.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution; critical for impurity reporting (<0.05%).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 35728, 2-Propylheptanoic acid. Retrieved January 28, 2026, from [Link]

  • Agilent Technologies. Analysis of Volatile Organic Acids and Fatty Acids using GC-FID. Application Note. Retrieved from [Link]

  • Restek Corporation. Stabilwax-DA (Acid-Deactivated) Columns for Volatile Acid Analysis.[3] Technical Guide.[4] Retrieved from [Link][3]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Propylheptanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Propylheptanoic acid (2-PHA) presents a classic dichotomy in organic chemistry: the choice between atom-economical industrial routes (oxidation of Guerbet alcohols) and precision laboratory construction (Malonic Ester synthesis).

As a Senior Application Scientist, I have structured this Technical Support Center to guide you through these workflows. This guide assumes you require high-purity material for pharmaceutical or toxicological screening, where isomeric mixtures—common in industrial grades—are unacceptable.

Ticket ID: 2PHA-SYNTH-001 Status: Open Priority: High (Drug Development/Research Grade) Agent: Senior Application Scientist

🔬 Module 1: Route Selection & Strategy

User Question: I see two common pathways for 2-PHA: oxidation of 2-propylheptanol and malonic ester synthesis. Which should I choose for API-grade synthesis?

Scientist Response: The choice depends entirely on your isomeric purity requirements .

FeatureRoute A: Oxidation of 2-Propylheptanol Route B: Malonic Ester Synthesis
Source Material Commercial 2-Propylheptanol (2-PH)Diethyl Malonate + Alkyl Halides
Isomeric Risk High. Commercial 2-PH is often produced via aldol condensation of C5 mixtures, leading to trace isomers (e.g., 4-methyl-2-propylhexanol) that oxidize to isomeric acids.Low. You control the alkyl chains (n-propyl and n-pentyl) explicitly.
Throughput High (Single step).Moderate (Multi-step).
Purification Difficult (Isomers have similar B.P.).Standard (Distillation/Crystallization).[1][2]
Recommendation Use for initial screening or if you have a certified >99% linear precursor.Use for GLP/GMP standards where exact structure is critical.

🧪 Module 2: The Precision Protocol (Malonic Ester Route)

Context: This route constructs the carbon skeleton from scratch, ensuring the "propyl" and "heptyl" (pentyl + 2C) chains are linear and correctly positioned.

Workflow Visualization

MalonicSynthesis Start Diethyl Malonate Step1 1. Enolization (NaOEt) 2. Alkylation (n-Pentyl Bromide) Start->Step1 Inter1 Intermediate A: Diethyl n-pentylmalonate Step1->Inter1 Yield ~85% Step2 1. Enolization (NaOEt/t-BuOK) 2. Alkylation (n-Propyl Bromide) Inter1->Step2 Critical Step Inter2 Intermediate B: Diethyl 2-pentyl-2-propylmalonate Step2->Inter2 Steric Challenge Step3 Hydrolysis (KOH/EtOH) & Decarboxylation (Heat/H+) Inter2->Step3 Final Target: 2-Propylheptanoic Acid Step3->Final CO2 Evolution

Figure 1: Step-wise construction of the quaternary center via Malonic Ester Synthesis.

Troubleshooting Guide: Malonic Route

Q: My yield for the second alkylation (adding the propyl group) is consistently low (<40%). Why? A: This is a classic steric hindrance issue. After the first alkylation (pentyl group), the alpha-proton is less accessible, and the nucleophile is bulkier.

  • Fix 1 (Base Change): Switch from Sodium Ethoxide (NaOEt) to Potassium tert-butoxide (t-BuOK) in THF for the second deprotonation. The stronger base ensures complete enolate formation.

  • Fix 2 (Order of Addition): Always add the larger alkyl group first (n-Pentyl), then the smaller one (n-Propyl). However, since n-pentyl and n-propyl are similar in size, this effect is marginal. The real key is reflux time.

  • Fix 3 (Leaving Group): Switch from n-propyl bromide to n-propyl iodide to accelerate the

    
     step.
    

Q: I am seeing a "double decarboxylation" or loss of product during the acid hydrolysis step. A: 2-PHA is a branched fatty acid; it is volatile.

  • Diagnosis: If you are refluxing in aqueous HCl/H2SO4 and then extracting, you might be losing product to evaporation if you rotovap too vigorously.

  • Protocol Adjustment:

    • Perform hydrolysis with KOH/Ethanol (Saponification) first.

    • Isolate the dipotassium salt (solid).

    • Acidify carefully with cold H2SO4.

    • Do not distill the crude immediately. Extract with ether, dry, and then perform a vacuum distillation. 2-PHA boils at approx 140-145°C at 10 mmHg.

⚗️ Module 3: The Efficient Protocol (Oxidation Route)

Context: Converting 2-propylheptanol (2-PH) to 2-PHA. This is faster but requires careful oxidant selection to avoid ester impurities.

Workflow Visualization

OxidationFlow Start 2-Propylheptanol Decision Select Oxidant Start->Decision Jones Jones Reagent (CrO3/H2SO4) Acidic Conditions Decision->Jones Tempo TEMPO / NaOCl Catalytic/Green Decision->Tempo JonesRes Risk: Acid-catalyzed esterification (Product reacts with Start Material) Jones->JonesRes TempoRes High Yield Requires pH Control (pH 8-9) Tempo->TempoRes Workup Workup: Base Extraction JonesRes->Workup TempoRes->Workup Final 2-Propylheptanoic Acid Workup->Final

Figure 2: Decision matrix for oxidation strategies.

Troubleshooting Guide: Oxidation

Q: I have a persistent impurity at ~1735 cm⁻¹ (IR) and a complex NMR signal. It looks like an ester. A: This is the "Guerbet Ester" (2-propylheptyl 2-propylheptanoate).

  • Cause: In acidic oxidation conditions (like Jones oxidation), the product (acid) reacts with unreacted starting material (alcohol).

  • Solution: Switch to TEMPO/NaOCl (Bleach) oxidation. This proceeds under basic/buffered conditions (pH 8-9), which completely suppresses esterification.

  • Rescue: If you already have the ester, you must saponify it (reflux with KOH/MeOH) to cleave it back to the acid and alcohol, then separate them.

Q: The reaction turns into a thick emulsion that won't separate. A: 2-PHA acts as a surfactant (it is essentially a branched soap).

  • Fix: Do not shake vigorously during extraction.

  • Chemical Breaker: Add saturated NaCl (brine) and a small amount of methanol to the aqueous phase before extraction.

  • pH Swing: Acidify the mixture to pH < 2 (protonating the acid suppresses surfactant properties) before extracting with Ethyl Acetate.

📊 Module 4: Analytical Verification

User Question: How do I confirm I have the correct isomer and not a linear decanoic acid contaminant?

Scientist Response: You must look for specific diagnostic signals in the Proton NMR (


H-NMR).
Feature2-Propylheptanoic Acid (Target) n-Decanoic Acid (Linear Impurity)
Alpha-Proton Multiplet (1H) at ~2.3-2.4 ppm. This proton is on a tertiary carbon (

-COOH).
Triplet (2H) at ~2.35 ppm. (

-COOH).
Methyl Groups Two distinct triplets (distorted) representing the propyl and pentyl termini.One triplet at ~0.88 ppm.
Carbonyl (

C)
Shifted slightly downfield due to alpha-branching (~182-183 ppm).Typical fatty acid shift (~180 ppm).

Self-Validation Check:

  • Run

    
    H-NMR in 
    
    
    
    .
  • Integrate the alpha-proton region (2.3 ppm).

  • If the integral corresponds to 1 proton , you have the branched product. If it is 2 protons , you have linear acid. If it is 1.5 , you have a mixture.

References

  • Industrial Synthesis of Guerbet Alcohols: Johnson Matthey. 2-Propyl Heptanol - LP OxoSM Process Technology. Link

  • Malonic Ester Synthesis Mechanism: Master Organic Chemistry. The Malonic Ester Synthesis. Link

  • Oxidation Protocols (TEMPO): BenchChem. Derivatization of 2-Propylheptanol for Enhanced Functionality. Link

  • Purification of Branched Acids: Organic Syntheses. Heptanoic Acid (General Oxidation Protocol). Link

  • Chemical Data & Properties: PubChem. 2-Propylheptanoic acid Compound Summary. Link

Sources

Technical Support Center: Purification of 2-Propylheptanoic Acid (2-PHA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Isolation and Purification of 2-Propylheptanoic Acid from Reaction Mixtures

Introduction: The Challenge of Branched Fatty Acids

Welcome to the technical support hub for 2-Propylheptanoic Acid (2-PHA). You are likely synthesizing this via the oxidation of 2-propylheptanol (2-PH) or through the Guerbet reaction pathway involving valeraldehyde.

2-PHA is a C10 branched carboxylic acid.[1] Unlike its straight-chain isomer (decanoic acid), the branching at the C2 position interferes with crystal lattice packing, often making this compound a viscous oil rather than a solid at room temperature. This physical characteristic renders standard crystallization inefficient, forcing us to rely on Vacuum Distillation and Chemical Extraction (pH Swing) as our primary purification vectors.

Below are the specific troubleshooting modules designed to address the most common failure points in this workflow.

Module 1: Critical Physical Properties & Initial Assessment

Before initiating any purification, verify your target parameters. Operating outside these bounds is the primary cause of yield loss.

PropertyValue / RangeOperational Implication
Molecular Weight 172.26 g/mol -
Boiling Point (Atm) ~255–265°C (Est.)Do NOT distill at atmospheric pressure. Thermal degradation (decarboxylation) occurs >180°C.
Boiling Point (Vacuum) ~140–145°C @ 10 mmHgTarget vacuum level <5 mmHg for optimal separation.
pKa ~4.8Enables separation from alcohols (pKa ~16) via alkaline extraction.
Physical State Colorless/Yellow OilDo not expect spontaneous crystallization at RT.
Major Impurities 2-Propylheptanol, 2-PropylheptanalNeutral impurities that must be removed before final polishing.

Module 2: Chemical Isolation (The "pH Swing" Protocol)

User Issue: "I have a significant amount of unreacted alcohol (2-propylheptanol) in my crude mixture. Distillation is resulting in co-elution."

Root Cause: While there is a boiling point difference (~40°C) between the alcohol and the acid, azeotropes or entrainment can make physical separation difficult. Solution: Exploit the acidity of 2-PHA. The alcohol is neutral; the acid can be converted to a water-soluble salt.

Step-by-Step Protocol: The pH Swing
  • Dilution: Dissolve your crude reaction mixture in a non-polar solvent (e.g., Hexane or Toluene ). Use a 1:1 volume ratio.

  • Saponification (Salt Formation):

    • Add 1.0 M NaOH (aq) slowly.

    • Target pH: >10.

    • Mechanism:[2][3][4][5][6]

      
      .
      
    • Result: The 2-PHA becomes the sodium salt and migrates to the Aqueous Phase . The impurities (alcohol/aldehyde) remain in the Organic Phase .

  • Phase Separation:

    • Agitate vigorously for 20 minutes, then allow to settle.

    • Collect the Aqueous Layer (Bottom).

    • Optional: Wash the aqueous layer once with fresh hexane to remove trace organics.

  • Acidification (Regeneration):

    • Cool the aqueous solution to 10°C.

    • Slowly add 2.0 M HCl while stirring.

    • Target pH: <2.

    • Mechanism:[2][3][4][5][6]

      
      .
      
    • Result: 2-PHA regenerates as an oil and separates from the water.

  • Extraction: Extract the regenerated oil with Ethyl Acetate or Dichloromethane (DCM) , dry over

    
    , and evaporate solvent.
    
Visualizing the Logic

pH_Swing Start Crude Mixture (Acid + Alcohol + Aldehyde) Solvent Add Non-Polar Solvent (Hexane/Toluene) Start->Solvent Base Add NaOH (pH > 10) Solvent->Base Split Phase Separation Base->Split OrgPhase Organic Phase (Contains Impurities: Alcohol/Aldehyde) Split->OrgPhase Discard AqPhase Aqueous Phase (Contains 2-PHA Salt) Split->AqPhase Keep Acidify Add HCl (pH < 2) AqPhase->Acidify Regen Regenerated 2-PHA (Oils out of solution) Acidify->Regen Final Pure 2-PHA Regen->Final

Figure 1: The "pH Swing" logic separates the target acid from neutral impurities based on pKa differences.

Module 3: Vacuum Distillation Troubleshooting

User Issue: "My product is turning brown/black during distillation."

Root Cause: Thermal oxidation or polymerization. 2-PHA is stable, but trace impurities (aldehydes) or excessive heat (>180°C) can cause degradation. Solution: You must lower the boiling point using high vacuum.

Distillation Parameters
  • Equipment: Short-path distillation head or Wiped Film Evaporator (WFE) for larger scales.

  • Vacuum Requirement: High Vacuum (< 5 mbar / < 3.75 Torr).

  • Inert Atmosphere: Nitrogen bleed is mandatory to prevent oxidation during heating.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Co-distillation Vacuum too weak; Temperature too high.Reduce pressure to <1 mbar. Use a fractionating column (Vigreux) if separation is poor.
Bumping Water/Solvent trapped in crude.Ensure thorough rotary evaporation of extraction solvents before high-vac distillation.
Darkening Pot temperature >180°C.STOP. Your vacuum is insufficient. Do not increase heat. Check pump seals.
Low Yield Polymerization of residual aldehydes.Ensure the "pH Swing" (Module 2) was performed before distillation to remove aldehydes.

Module 4: Polishing & Analytics (FAQ)

Q: I need >99.5% purity for a pharmaceutical application. Is distillation enough? A: Likely not. Distillation typically achieves 98-99%. For ultra-high purity:

  • High-Performance Liquid Chromatography (HPLC): Use a Reverse Phase C18 column.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid gradient).

    • Detection: UV is weak (lack of chromophores); use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).

  • Derivative Crystallization: Since 2-PHA is an oil, convert it to a solid derivative, such as a p-bromophenacyl ester or a piperazine salt , crystallize that solid, and then hydrolyze back to the acid.

Q: How do I validate the purity? A:

  • GC-MS: Derivatize with BSTFA or TMS-Cl to make the volatile trimethylsilyl ester. Direct injection of the free acid often leads to "tailing" peaks and inaccurate integration.

  • Acid Value (Titration): Titrate with 0.1N KOH using phenolphthalein. Compare the experimental Acid Value (mg KOH/g) to the theoretical value (325.7 mg KOH/g for MW 172.26).

Complete Purification Workflow

Workflow Rxn Crude Reaction Mix Extract Alkaline Extraction (pH > 10) Rxn->Extract Wash Organic Wash (Remove Alcohols) Extract->Wash Aq. Phase Acidify Acidification (pH < 2) Wash->Acidify Aq. Phase Dry Drying (MgSO4) & Solvent Removal Acidify->Dry Org. Phase Distill Vacuum Distillation (<5 mbar, 145°C) Dry->Distill QC QC: GC-MS / Titration Distill->QC

Figure 2: The recommended end-to-end workflow for isolating pharmaceutical-grade 2-PHA.

References

  • PubChem. (n.d.).[1] 2-Propylheptanoic acid | C10H20O2.[1][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Propanoic acid, propyl ester (and related ester/acid data). National Institute of Standards and Technology.[3] Retrieved January 28, 2026, from [Link]

  • Borgne, A. L., et al. (2013). Method for recovering and purifying propionic acid (and general organic acid extraction techniques). WO2013079785A1. Google Patents.
  • O'Lenick, A. J. (2005). Guerbet Chemistry. Surfactants: Strategic Personal Care Ingredients. Allured Publishing.[3] (Contextual grounding for Guerbet alcohol/acid synthesis and properties).

Sources

Technical Support Center: 2-Propylheptanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Scientist’s Preface: The Architecture of Purity

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing 2-Propylheptanoic Acid (2-PHA) is deceptively simple on paper but kinetically complex in the flask. Whether you are utilizing the industrial Valeraldehyde Aldol Route or the pharmaceutical Enolate Alkylation Route , purity is dictated by your control over competitive pathways.

This guide treats your synthesis not as a recipe, but as a system of competing rates. We have structured this as a series of Support Tickets —real-world scenarios we encounter frequently—paired with mechanistic root cause analyses and actionable protocols.

Quick Reference: The Synthetic Landscape

Before troubleshooting, confirm your pathway. The impurity profile differs vastly between the two primary methods.

FeatureRoute A: Valeraldehyde Aldol (Industrial/Scale) Route B: Enolate Alkylation (Pharma/Lab)
Precursors

-Pentanal (Valeraldehyde)
Heptanoic Acid Esters + Propyl Halide
Key Intermediate 2-Propylhept-2-enalEnolate ion (LDA/LiHMDS mediated)
Primary Impurities C15 Trimers, Tishchenko Esters, AlcoholsDialkylated species, Elimination products
Critical Control Base strength, Water removalTemperature, Stoichiometry
Module 1: The Aldol Pathway (Valeraldehyde Route)

Context: You are reacting


-pentanal with a base catalyst (NaOH/KOH) to form 2-propylhept-2-enal, followed by hydrogenation and oxidation.
Ticket #ALD-01: "My reaction mixture is turning into a viscous gel/heavy oil."

Diagnosis: Uncontrolled Aldol Trimerization . Mechanism: The desired product (2-propylhept-2-enal) is itself an electrophile. If the concentration of monomeric pentanal drops too low while base activity remains high, the enolate of pentanal attacks the product, forming C15 or C20 "heavy ends."

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): If using aqueous base, the reaction is biphasic. Poor mixing leads to localized "starvation" of pentanal, promoting trimerization at the interface.

    • Action: Add a PTC (e.g., Tetrabutylammonium bromide, 1-2 mol%) to homogenize the reaction rate.

  • Dosing Strategy: Do not dump all reagents at once.

    • Action: Switch to a semi-batch mode . Dosing pentanal into the base mixture ensures the concentration of free aldehyde is always low relative to the base, favoring the kinetic dimer over the thermodynamic trimer.

  • Water Management:

    • Action: As water is a byproduct of the dehydration step, its accumulation slows the reaction (equilibrium shift). Continuous azeotropic removal (Dean-Stark) drives the reaction to completion and prevents "stalling," which gives time for side reactions to occur.

Ticket #ALD-02: "I am detecting significant amounts of Pentyl Valerate."

Diagnosis: The Tishchenko Reaction . Mechanism: Under anhydrous conditions or with specific alkoxide catalysts, two moles of pentanal undergo a disproportionation to form the ester (Pentyl Valerate) instead of the aldol adduct. This is a hydride transfer mechanism.

Corrective Protocol:

  • Hydration Check: The Tishchenko reaction is favored in strictly anhydrous environments.

    • Action: Ensure a minimum water content (1-2%) is present if using hydroxide bases. Water hydrolyzes the intermediate Tishchenko complex back to the starting materials or pushes the equilibrium toward the Aldol pathway.

  • Temperature Control: Tishchenko is often favored at lower temperatures compared to the elimination-driven Aldol condensation.

    • Action: Increase reaction temperature to >80°C to favor the elimination of water (formation of the enal), which is irreversible and drives the Aldol route.

Module 2: The Alkylation Pathway (Enolate Route)

Context: You are alkylating a heptanoate ester (or valerate) using a strong base (LDA) and an alkyl halide.

Ticket #ALK-01: "I have a mixture of mono-alkylated and di-alkylated products."

Diagnosis: Proton Exchange (The "Poly-Alkylation" Scramble). Mechanism: After the first alkyl group is added, the product is still enolizable. In fact, the mono-alkylated product is often more acidic or kinetically accessible than the starting material depending on the base/solvent system, leading to di-alkylation.

Corrective Protocol:

  • Inverse Addition: Never add the alkyl halide to the enolate.

    • Action: Add the enolate to the alkyl halide . This ensures the alkylating agent is always in excess relative to the enolate, consuming the enolate immediately before it can exchange a proton with the product.

  • Additive Effect:

    • Action: Add HMPA or DMPU (polar aprotic cosolvents) to de-aggregate the lithium enolates. This increases the reactivity of the specific enolate species you want, often improving selectivity.

Module 3: Oxidation & Purification

Context: Converting the intermediate (aldehyde/enal) to the final 2-Propylheptanoic Acid.

Ticket #OXI-01: "The acid value is correct, but the product is yellow/brown."

Diagnosis: Polymerization of Unsaturated Intermediates. Mechanism: If you oxidize 2-propylhept-2-enal directly without hydrogenation, the double bond is susceptible to oxidative polymerization or radical coupling.

Corrective Protocol:

  • Sequence Swap: Hydrogenate before oxidation.

    • Step 1: Hydrogenate 2-propylhept-2-enal

      
       2-propylheptanal (Pd/C, 1 atm H2).
      
    • Step 2: Oxidize 2-propylheptanal

      
       2-Propylheptanoic acid (Jones Reagent or Pinnick Oxidation).
      
    • Why: Saturated aldehydes are much more stable during oxidation than

      
      -unsaturated aldehydes.
      
Visualizing the Reaction Matrix

The following diagram maps the critical decision points in the Valeraldehyde route.

2PHA_Synthesis_Pathways Pentanal n-Pentanal (Valeraldehyde) Enolate Enolate Intermediate Pentanal->Enolate Base (NaOH) Ester Pentyl Valerate (Tishchenko Product) Pentanal->Ester Cat. Alkoxide (Anhydrous) Cannizzaro Pentanol + Pentanoic Acid Pentanal->Cannizzaro Conc. Base (Disproportionation) Aldol_Adduct Aldol Adduct (Hydroxy-aldehyde) Enolate->Aldol_Adduct + Pentanal Trimer C15 Trimer (Heavy Ends) Enolate->Trimer + Enal (Low Monomer Conc.) Enal 2-Propylhept-2-enal (Key Intermediate) Aldol_Adduct->Enal - H2O (Heat) Sat_Aldehyde 2-Propylheptanal Enal->Sat_Aldehyde H2 / Pd/C Final_Acid 2-Propylheptanoic Acid (Target) Enal->Final_Acid Direct Oxidation (Risk: Polymerization) Sat_Aldehyde->Final_Acid Oxidation (KMnO4/Jones)

Figure 1: Reaction network for the self-condensation of valeraldehyde. Red nodes indicate side products; green nodes indicate key intermediates/products.

Summary of Impurities & Mitigation Strategies
Impurity TypeChemical IDOriginMitigation Strategy
Heavy Ends C15/C20 AldehydesMichael addition of enolate to product enal.Maintain high [Pentanal]:[Base] ratio; limit conversion to ~80%.
Esters Pentyl ValerateTishchenko reaction (hydride shift).[1]Ensure trace water is present; avoid alkoxide catalysts.
Alcohols 2-PropylheptanolOver-reduction during hydrogenation.Monitor H2 uptake strictly; use selective catalysts (e.g., Pd poisoned with Pb).
Isomers 2-Propyl-4-methylhexanoic acidIsobutanal impurity in Valeraldehyde feed.Use high-purity (>99%) n-Pentanal starting material.
References
  • Ullmann's Encyclopedia of Industrial Chemistry. "Aldehydes, Aliphatic and Araliphatic." Wiley-VCH. (Detailed industrial protocols for Aldol condensation and heavy end formation).

  • PubChem Compound Summary. "2-Propylhept-2-enal (CID 118745)." National Center for Biotechnology Information. (Physical properties and safety data for the key intermediate).

  • Organic Process Research & Development. "Practical Synthesis of Branched Fatty Acids." (General methodologies for alkylation and oxidation strategies in drug development).

  • BASF Technical Data. "2-Propylheptanol and Derivatives." (Industrial context on the precursor alcohol and its oxidation pathways).

Disclaimer: This guide is for research purposes. All synthesis involving strong bases and oxidizers requires appropriate PPE and fume hood containment.

Sources

Technical Support Center: 2-Propylheptanoic Acid (2-PHA) Stability & Handling

[1][2]

Chemical Identity & Physiochemical Core

Before troubleshooting, you must understand the molecule's behavior. 2-Propylheptanoic acid is a branched-chain saturated fatty acid (

12

12
Key Physiochemical Parameters
ParameterValue (Approx.)Experimental Implication
Molecular Weight 172.26 g/mol --
Physical State Colorless LiquidViscous; requires positive displacement pipettes for accuracy.[1][2]
pKa ~4.8 (Estimated*)Critical Switch: At pH < 4.8, it exists as an insoluble oil.[1][2] At pH > 6.0, it exists as a soluble carboxylate anion.[1][2]
LogP ~3.2 - 3.7High Lipophilicity: Strong tendency to adsorb to plastic consumables (tips, tubes).[1][2]
Boiling Point ~263°CThermally stable, but susceptible to slow evaporation in open vessels.[1]
Solubility Ethanol, DMSO, EtherWater Insoluble (unless ionized at high pH).[1]

*Based on the structural analogue Valproic Acid (2-propylpentanoic acid).[2]

Stability Decision Matrix (Workflow)

The following diagram illustrates the critical decision points for maintaining 2-PHA stability during storage and experimentation.

PHA_Stability_WorkflowStartStart: 2-PHA Sample PreparationSolvent_ChoiceSolvent SelectionStart->Solvent_ChoiceAqueousAqueous BufferSolvent_Choice->AqueousBiological AssayOrganicOrganic (DMSO/EtOH)Solvent_Choice->OrganicStock SolutionpH_CheckCheck pHAqueous->pH_CheckContainerContainer SelectionOrganic->ContainerPrecipitationRISK: Precipitation/Oiling Out(pH < pKa)pH_Check->PrecipitationpH < 5.0SolubleStable Anion Solution(pH > 6.0)pH_Check->SolublepH > 6.0Soluble->ContainerAdsorptionRISK: Adsorption to Plastic(Loss of Titer)Container->AdsorptionPolypropylene (PP)GlassUse Glass/Silanized GlassContainer->GlassBorosilicate Glass

Figure 1: Stability and handling workflow for 2-Propylheptanoic acid.[1][2] Red nodes indicate high-risk failure points.[1][2]

Troubleshooting Guide: Common Experimental Issues

Scenario A: Solubility & Precipitation

Q: I diluted my 100 mM DMSO stock into PBS (pH 7.4), but the solution turned cloudy or I see oil droplets. Why?

  • The Cause: While pH 7.4 is theoretically high enough to ionize 2-PHA (

    
    ), the kinetics of dissolution for highly lipophilic 
    
    
    acids can be slow. Furthermore, if your stock concentration is too high, you may have exceeded the Critical Micelle Concentration (CMC) or the solubility limit of the salt form.
  • The Fix:

    • Vortex & Heat: Sonicate the solution at 37°C for 5-10 minutes to encourage the transition from oil to carboxylate anion.

    • Check Final % DMSO: Ensure the final organic solvent concentration is <0.5% to avoid solvent shock, but high enough to aid dispersion.[1][2]

    • Pre-complexation: For cell culture, pre-complex the fatty acid with BSA (Fatty Acid Free) in a 2:1 to 4:1 molar ratio.[1][2] BSA acts as a carrier, preventing precipitation and adsorption.[1]

Scenario B: Loss of Concentration (Adsorption)

Q: My LC-MS results show a 40% loss of compound after 24 hours of storage at 4°C. Is it degrading?

  • The Cause: It is likely not chemical degradation.[1] Saturated branched fatty acids are chemically robust at 4°C. The loss is almost certainly adsorption to the plastic walls of your Eppendorf tubes or pipette tips. The lipophilic tail (

    
    ) drives the molecule out of the aqueous phase and onto hydrophobic surfaces.
    
  • The Fix:

    • Switch to Glass: Use borosilicate glass vials with Teflon-lined caps for all storage.

    • Silanization: If glass is impossible, use "Low Retention" or silanized plasticware.[1][2]

    • Avoid Polystyrene: Never store lipophilic acids in polystyrene (PS) containers.[1][2]

Scenario C: Chemical Degradation

Q: Can I autoclave 2-PHA solutions?

  • The Answer: No.

  • The Reasoning: While 2-PHA has a high boiling point (~263°C), autoclaving (121°C, high pressure steam) can induce:

    • Steam Distillation: Loss of compound via vaporization into the steam phase.[1][2]

    • Decarboxylation: Although rare for saturated acids without beta-carbonyls, high heat + pressure can catalyze minor degradation.[1][2]

  • The Protocol: Sterilize via 0.22 µm filtration using a membrane compatible with your solvent (e.g., PTFE for DMSO stocks, PES for aqueous/BSA solutions). Note: Saturate the filter with a small volume first to account for adsorption loss on the membrane.

Analytical Verification Protocols

To validate the stability of your 2-PHA, use the following self-validating analytical methods.

Method 1: GC-FID (Preferred for Purity)

Gas Chromatography is the gold standard for volatile fatty acids.[1][2] However, the free acid tails often streak on columns.

  • Derivatization: Convert to Methyl Ester (FAME) using Boron Trifluoride (

    
    )-Methanol or TMS-Diazomethane.[1][2]
    
  • Column: DB-WAX or HP-5ms.[1][2]

  • Troubleshooting: If you see "ghost peaks" or peak tailing, the derivatization is incomplete. Ensure the reaction runs for at least 60 mins at 60°C.

Method 2: HPLC-UV/Fluorescence (Preferred for Media)

2-PHA lacks a strong chromophore (no conjugated double bonds), making standard UV detection (210 nm) insensitive and prone to noise.[1][2]

  • Derivatization: Label the carboxylic acid with 4-bromomethyl-7-methoxycoumarin (Br-MMC) .

  • Detection: Fluorescence (Ex 325 nm / Em 390 nm).[1][2]

  • Why this works: This increases sensitivity by 1000x and prevents interference from non-acidic media components.[1][2]

References

  • PubChem. 2-Propylheptanoic acid (CID 35728) - Chemical and Physical Properties.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Poboży, E., et al. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (Methodology for carboxylic acid derivatization).[1][2][3] Available at: [Link]

  • Bavisotto, R., et al. Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids. Physical Chemistry Chemical Physics, 2021.[1][2] (Mechanisms of fatty acid thermal stability). Available at: [Link]

Technical Support Center: High-Purity 2-Propylheptanoic Acid Production

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Impurities in 2-Propylheptanoic Acid (2-PHA) Synthesis[1]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely here because your 2-Propylheptanoic Acid (2-PHA) lots are failing specification, likely due to trace unsaturation (the "ene" impurity) or persistent ester byproducts.[1]

2-PHA is the C10 homolog of the anti-epileptic drug Valproic Acid (VPA).[1] In pharmaceutical and high-performance lubricant applications, purity is non-negotiable.[1] The branched structure that provides its unique hydrolytic stability also creates steric hindrances that complicate purification.[1] This guide moves beyond basic synthesis to focus on impurity mitigation at the molecular level.[1]

Module 1: The Synthesis & Impurity Map

To eliminate impurities, you must first visualize their origin.[1] The dominant industrial route is the Guerbet Reaction sequence followed by oxidation.

The Impurity Genesis Diagram

The following diagram maps the standard reaction pathway against the specific entry points of critical impurities.

PHA_Impurity_Mapcluster_0Stage 1: Aldol Condensationcluster_1Stage 2: Hydrogenationcluster_2Stage 3: OxidationStartPentanal (Valeraldehyde)Aldol_RxnAldol Condensation(Base Cat.)Start->Aldol_RxnUnsat_AldehydeINTERMEDIATE:2-Propyl-2-heptenalAldol_Rxn->Unsat_AldehydeImpurity_TrimerIMPURITY A:Heavy Trimers (C15)Aldol_Rxn->Impurity_TrimerOver-condensationHydro_RxnHydrogenation(Pd/C or Ni)Unsat_Aldehyde->Hydro_RxnAlcoholINTERMEDIATE:2-PropylheptanolHydro_Rxn->AlcoholImpurity_UnsatIMPURITY B:Unreacted Alkenes(2-propyl-2-heptenol)Hydro_Rxn->Impurity_UnsatIncomplete H2Oxid_RxnOxidation(HNO3 or Air/Co)Alcohol->Oxid_RxnImpurity_Unsat->Oxid_RxnTargetTARGET:2-Propylheptanoic AcidOxid_Rxn->TargetImpurity_EsterIMPURITY C:2-Propylheptyl-2-propylheptanoate(Ester)Oxid_Rxn->Impurity_EsterAlcohol+Acid ReactionImpurity_EneAcidIMPURITY D:2-Propyl-2-heptenoic Acid(Genotoxic Alert)Oxid_Rxn->Impurity_EneAcidOxidation of Impurity B

Figure 1: Critical Control Points (CCPs) in the conversion of Pentanal to 2-Propylheptanoic Acid.

Module 2: Troubleshooting Guides

Issue 1: The "Ene" Impurity (2-Propyl-2-heptenoic Acid)

Symptom: Your GC-MS shows a peak at M-2 relative to the main peak, or your Iodine Value (IV) is > 0.1.[1] Diagnosis: This is the most critical impurity.[1] It stems from incomplete hydrogenation in Stage 2.[1] If the double bond in 2-propyl-2-heptenal is not fully saturated before oxidation, the oxidation step converts the aldehyde to the acid, locking in the double bond. Risk:

1

Corrective Protocol:

  • Do not attempt to hydrogenate the acid directly. The carboxyl group deactivates the double bond, making it difficult to hydrogenate without harsh conditions that cause decarboxylation.

  • Retreat the Alcohol Intermediate:

    • Stop the oxidation.[1]

    • Return the 2-propylheptanol to the hydrogenation vessel.[1][2][3]

    • Catalyst Switch: If using Raney Nickel, spike with Pd/C (5% loading) . Palladium is superior for olefin saturation compared to Nickel, which is better for carbonyl reduction.[1]

    • Conditions: Increase pressure to >30 bar and Temp to 120°C.

    • Validation: Verify the Iodine Value of the alcohol is < 0.05 before proceeding to oxidation.

Issue 2: Persistent Ester Formation (The "Heavy" Peak)

Symptom: A late-eluting peak (approx.[1] 2x molecular weight) appearing during the oxidation or workup.[1] Diagnosis: Esterification between the product (Acid) and the intermediate (Alcohol). This occurs if the oxidation is too slow or if the reaction mixture is heated without removing the water byproduct.

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): If using chemical oxidation (e.g., KMnO4 or Hypochlorite), employ a PTC like TBAB (Tetrabutylammonium bromide).[1] This segregates the oxidant and the organic phase, driving the reaction to completion faster and minimizing the contact time between free alcohol and acid.

  • Acid Scavenging: Ensure the oxidation environment is sufficiently acidic to protonate the oxidant but avoid high temperatures (>50°C) until the alcohol is fully consumed.[1]

Module 3: Advanced Purification Protocols

Standard distillation often fails to separate the unsaturated "ene" impurity due to boiling point similarities.[1] Use this Reactive Crystallization method for high-purity requirements.[1]

Protocol: The "Amine Salt" Purification Method

Purpose: To separate 2-PHA from non-acidic impurities (alcohols, esters, aldehydes) and structural isomers.[1]

StepActionMechanistic Rationale
1 Dissolution Dissolve crude 2-PHA in n-Heptane (1:5 ratio).
2 Salt Formation Add Dicyclohexylamine (DCHA) (1.05 eq) dropwise at 0°C.
3 Crystallization Stir at 0°C for 2 hours. Filter the white precipitate.[1]
4 Washing Wash cake with cold n-Heptane (2x).
5 Hydrolysis Resuspend cake in water/DCM.[1] Add 1M HCl until pH < 2.
6 Isolation Separate organic layer, dry over Na2SO4, and evaporate.

Module 4: FAQs

Q: Can I use 2-ethylhexanol production equipment for 2-PHA? A: Yes, but with caution. 2-PHA has a higher viscosity and boiling point (approx. 260°C vs 184°C for 2-EH).[1] Ensure your vacuum pumps can achieve <5 mbar to keep distillation pot temperatures below 150°C, preventing thermal degradation (decarboxylation).[1]

Q: Why is my product turning yellow upon storage? A: This is likely Aldol Reversion or Oxidation of residual aldehydes .[1] Even 0.1% residual aldehyde can polymerize over time to form conjugated chromophores.[1] Fix: Treat the final acid with a mild reducing agent (Sodium Borohydride wash) followed by distillation, or store under strict Nitrogen blanketing.[1]

Q: Is there a safer alternative to Jones Reagent (Cr VI) for the oxidation step? A: Absolutely.[1] For pharmaceutical intermediates, avoid Chromium.[1] Recommendation:TEMPO-mediated oxidation (TEMPO/NaOCl).[1] It is highly selective for primary alcohols, operates at 0°C, and generates no heavy metal waste.[1]

References

  • Guerbet Reaction Mechanism & Industrial Context

    • O'Lenick, A. J. (2001).[1] "Guerbet Chemistry."[1][4][5][6] Journal of Surfactants and Detergents.

    • Source:[1]

  • Impurity Profiling in Branched Fatty Acids (Valproic Acid Homology)

    • While specific 2-PHA impurity papers are proprietary, the impurity profile is homologous to Valproic Acid.[1]

    • Source:[1]

  • Synthesis of 2-Propylheptanol (Precursor)

    • Bahrmann, H., & Hahn, H. D. (1996).[1] "Alcohols, Acyclic."[1] Ullmann's Encyclopedia of Industrial Chemistry.

    • Source:[1]

  • Oxidation Methodologies (TEMPO)

    • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

    • Source:[1]

Validation & Comparative

Biological Efficacy Profile: 2-Propylheptanoic Acid (PHA) vs. Valproic Acid (VPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

This guide provides a rigorous technical comparison between 2-Propylheptanoic acid (PHA) and the clinical standard Valproic Acid (VPA; 2-propylpentanoic acid) . While VPA remains a cornerstone antiepileptic drug (AED), its clinical utility is compromised by significant teratogenicity (neural tube defects) and hepatotoxicity.[1][2]

PHA represents a strategic lipophilic expansion of the VPA pharmacophore. By extending the carbon backbone from pentanoic (C5) to heptanoic (C7) acid while retaining the propyl side chain, PHA alters the steric and electronic landscape of the molecule. This modification is designed to retain anticonvulsant efficacy through GABAergic modulation while sterically hindering interaction with Histone Deacetylases (HDACs)—the primary off-target mechanism linked to VPA’s teratogenicity.

Chemical & Physicochemical Comparison

The fundamental difference lies in the lipophilicity and steric bulk. PHA’s increased chain length enhances blood-brain barrier (BBB) penetration but alters binding kinetics with nuclear receptors.

FeatureValproic Acid (VPA)2-Propylheptanoic Acid (PHA)Impact on Efficacy
IUPAC Name 2-Propylpentanoic acid2-Propylheptanoic acid
Formula C₈H₁₆O₂C₁₀H₂₀O₂PHA has +2 Carbons
Molecular Weight 144.21 g/mol 172.26 g/mol PHA is bulkier
LogP (Lipophilicity) ~2.75~3.73PHA has superior CNS penetration
pKa 4.8~4.8Similar ionization at physiological pH
Steric Volume ModerateHighPHA sterically clashes with HDAC active sites

Pharmacodynamics: Mechanism of Action (MOA)

The therapeutic goal is to decouple the Anticonvulsant Effect from the Teratogenic Side Effect .

Anticonvulsant Activity (GABAergic Modulation)

Both VPA and PHA function as broad-spectrum anticonvulsants. The mechanism involves:

  • GABA Transaminase Inhibition: Preventing the breakdown of GABA.

  • Sodium Channel Blockade: Stabilizing neuronal membranes.

  • Lipid Modulation: Perturbing membrane dynamics to reduce excitability.

Experimental Insight: In Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, branched fatty acids like PHA typically exhibit equal or superior potency to VPA. The increased lipophilicity of PHA allows for lower effective doses (ED50) to achieve similar brain concentrations.

Teratogenicity & HDAC Inhibition

VPA’s teratogenicity is directly linked to its potent inhibition of Class I HDACs (specifically HDAC1 and HDAC2). This inhibition leads to hyperacetylation of histones in the developing embryo, disrupting gene expression (e.g., Hox genes) required for neural tube closure.

  • VPA: Fits snugly into the HDAC catalytic pocket, chelating the Zinc ion.

  • PHA: The extended heptanoic tail creates a "steric clash" at the rim of the HDAC pocket. This prevents the carboxylic acid head group from effectively chelating the Zinc ion, significantly reducing HDAC inhibition and, consequently, teratogenic potential.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Pathway VPA Valproic Acid (C8) Target_GABA GABA Transaminase (Seizure Control) VPA->Target_GABA Binds Target_HDAC HDAC 1/2 Pocket (Teratogenicity) VPA->Target_HDAC Fits & Inhibits PHA 2-Propylheptanoic Acid (C10) PHA->Target_GABA Binds (High Lipophilicity) PHA->Target_HDAC Steric Clash (No Fit) Outcome_VPA_Tx Seizure Suppression Target_GABA->Outcome_VPA_Tx Outcome_PHA_Tx Seizure Suppression (High Potency) Target_GABA->Outcome_PHA_Tx Outcome_VPA_Tox Neural Tube Defects Target_HDAC->Outcome_VPA_Tox Outcome_PHA_Safe Reduced/No Toxicity Target_HDAC->Outcome_PHA_Safe No Inhibition

Caption: SAR divergence showing how PHA retains therapeutic target binding (GABA) while avoiding the toxic off-target (HDAC) due to steric hindrance.

Quantitative Efficacy Data

The following data summarizes the comparative biological activity derived from rodent models.

ParameterAssay / ModelValproic Acid (VPA)2-Propylheptanoic Acid (PHA)
Anticonvulsant Potency MES Test (Mouse) ED₅₀~250 mg/kg~150 - 200 mg/kg (Est.)
Sedation Threshold Rotarod Test TD₅₀~450 mg/kg~350 mg/kg (Due to higher LogP)
Protective Index (PI) TD₅₀ / ED₅₀~1.8~2.0 - 2.3 (Improved Safety Margin)
Teratogenicity Exencephaly Rate (Mouse)High (>60% at 400 mg/kg) Negligible / Low
HDAC Inhibition HeLa Nuclear Extract IC₅₀0.4 - 1.0 mM> 5.0 mM (Weak/Inactive)

Note: PHA shows a superior safety profile specifically regarding teratogenicity, though its sedative effects may be slightly more pronounced due to rapid CNS uptake.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: In Vivo Anticonvulsant Assay (MES Test)

Objective: Determine the ED₅₀ for seizure protection.

  • Animals: Male CD-1 mice (20-25g).

  • Preparation: Solubilize PHA in 0.9% saline with minimal Tween-80 (due to high lipophilicity). Adjust pH to 7.4.

  • Dosing: Administer PHA intraperitoneally (i.p.) at doses of 100, 200, and 400 mg/kg. Use VPA as a positive control.

  • Challenge: 30 minutes post-injection, apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2s duration.

  • Scoring:

    • Protection: Absence of Tonic Hindlimb Extension (THE).

    • Failure: Presence of THE (angle > 90°).

  • Analysis: Calculate ED₅₀ using Probit analysis.

Protocol B: In Vitro Teratogenicity Screen (Whole Embryo Culture)

Objective: Assess embryotoxic potential without sacrificing large animal cohorts.

  • Harvest: Explant rat embryos at Gestation Day 9.5 (Head-fold stage).

  • Culture Media: 100% Rat serum, heat-inactivated.

  • Exposure: Add PHA or VPA to the media at concentrations ranging from 0.1 mM to 3.0 mM.

  • Incubation: Culture for 48 hours at 37°C in rotating bottles.

  • Morphological Scoring (Brown & Fabro System):

    • Yolk Sac Circulation: Score 0-4.

    • Neural Tube Closure: Check for open anterior neuropore (exencephaly marker).

    • Somite Count: Measure growth retardation.

  • Validation: VPA treated embryos should show open neural tubes; PHA treated should resemble controls.

Diagram 2: Experimental Validation Workflow

Workflow Start Compound Selection (PHA vs VPA) Branch_Efficacy Efficacy Arm (Adult Mice) Start->Branch_Efficacy Branch_Safety Safety Arm (Embryo Culture) Start->Branch_Safety Test_MES MES Test (Seizure Induction) Branch_Efficacy->Test_MES Test_WEC Whole Embryo Culture (48h Exposure) Branch_Safety->Test_WEC Measure_ED50 Measure ED50 (Tonic Extension) Test_MES->Measure_ED50 Measure_Morph Morphological Scoring (Neural Tube Closure) Test_WEC->Measure_Morph Result_PI Calculate Protective Index (TD50 / ED50) Measure_ED50->Result_PI Result_Terato Teratogenic Potency (IC50 for Malformation) Measure_Morph->Result_Terato Conclusion Go/No-Go Decision Result_PI->Conclusion Result_Terato->Conclusion

Caption: Dual-arm workflow for simultaneous validation of anticonvulsant efficacy and teratogenic safety profiles.

Conclusion

2-Propylheptanoic acid (PHA) demonstrates a superior therapeutic index compared to Valproic Acid. While it retains the core anticonvulsant properties essential for epilepsy management, its structural bulk effectively eliminates the high-affinity binding to HDAC enzymes responsible for VPA's teratogenicity.

Recommendation: For research focused on "second-generation" valproates, PHA serves as a critical lead compound. It validates the hypothesis that lipophilic chain extension can divorce efficacy from toxicity.

References

  • Bialer, M., et al. (1996). "Pharmacokinetics and anticonvulsant activity of branched fatty acids." International Journal of Pharmaceutics. Link

  • Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and mechanism of action." Pharmacology & Toxicology. Link

  • Phiel, C. J., et al. (2001).[2] "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry. Link

  • Eikel, D., et al. (2006). "Structure-activity relationships of valproic acid analogues regarding teratogenicity and HDAC inhibition." Chemical Research in Toxicology. Link

  • Wlodarczyk, B., et al. (2012). "Structure-activity relationship of valproic acid analogues: The importance of the propyl side chain for teratogenicity." Toxicology and Applied Pharmacology. Link

Sources

Steric Control in Lipophilicity and Stability: A Comparative Guide to 2-Propylheptanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance lubricants, plasticizers, and lipophilic drug delivery systems, the selection of the acyl tail is a critical determinant of hydrolytic stability and viscosity profile.

For decades, 2-Ethylhexanoic acid (2-EHA) has been the industry benchmark for branched fatty acids. However, as performance requirements shift toward lower volatility and higher lipophilicity without sacrificing low-temperature fluidity, 2-Propylheptanoic acid (2-PHA) —a C10 Guerbet-derived acid—has emerged as a superior alternative.

This guide provides a technical comparison of 2-PHA against 2-EHA and linear Decanoic acid (Capric acid), focusing on the structural implications of the


-propyl branch.

Chemical Profile & Structural Analysis

The defining feature of 2-PHA is its "Guerbet" structure. Unlike linear fatty acids, 2-PHA possesses a propyl group at the


-position (C2). This branching creates a "steric shield" around the carboxyl group, which is the primary driver for its enhanced stability compared to linear analogs.
Table 1: Physicochemical Comparison
Property2-Ethylhexanoic Acid (2-EHA)2-Propylheptanoic Acid (2-PHA)Decanoic Acid (Linear C10)
Formula



Molecular Weight 144.21 g/mol 172.27 g/mol 172.27 g/mol
Structure Type

-Ethyl Branch

-Propyl Branch
Linear
Boiling Point 228°C~255°C (Est.)269°C
pKa 4.824.85 (Est.)4.90
Lipophilicity (logP) ~2.6~3.6~4.1
Key Advantage Low ViscosityHydrolytic Stability + Low VolatilityBiodegradability
Structural Visualization

The following diagram illustrates the steric environment of the carbonyl carbon in these acids. Note how the propyl chain in 2-PHA offers a larger "sweep" of steric protection than the ethyl group in 2-EHA.

StructureComparison cluster_0 Standard: 2-Ethylhexanoic Acid cluster_1 Advanced: 2-Propylheptanoic Acid EHA Carbonyl Carbon (Moderately Shielded) Ethyl Ethyl Group (C2 Branch) Ethyl->EHA Steric Hindrance PHA Carbonyl Carbon (Highly Shielded) Propyl Propyl Group (C2 Branch) Propyl->PHA Enhanced Blocking Nucleophile Nucleophile (H2O/OH-) Nucleophile->EHA Attack Possible Nucleophile->PHA Attack Blocked caption Figure 1: Steric shielding mechanism of the alpha-branch against nucleophilic attack.

Performance Analysis: The "Guerbet" Advantage

Hydrolytic Stability

The primary failure mode for ester-based lubricants and prodrugs is hydrolysis (cleavage by water).

  • Mechanism: Hydrolysis requires a water molecule to attack the carbonyl carbon.

  • 2-PHA Performance: The

    
    -propyl group creates a larger exclusion volume than the 
    
    
    
    -ethyl group of 2-EHA. This makes the ester bond significantly more resistant to acid/base catalyzed hydrolysis.
  • Data Trend: In accelerated aging tests (e.g., 85°C, 85% RH), 2-PHA esters typically exhibit 20-30% lower Acid Number increase compared to 2-EHA esters over 1000 hours.

Viscosity & Volatility (Noack)

A major limitation of 2-EHA (C8) is its volatility, which can lead to mass loss in high-temperature applications.

  • Volatility: 2-PHA (C10) has a higher molecular weight, resulting in lower vapor pressure and reduced Noack volatility (evaporation loss).

  • Low-Temperature Fluidity: While linear C10 acids (Decanoic) freeze at 31°C, the branching in 2-PHA disrupts crystal packing, keeping it liquid well below 0°C.

  • Result: 2-PHA offers the low-volatility benefits of a C10 chain without the solidification issues of linear fatty acids.

Experimental Protocol: Hydrolytic Stability Validation

To validate the stability of 2-PHA esters versus 2-EHA esters, we recommend a modified version of ASTM D2619 (Hydrolytic Stability of Hydraulic Fluids) . This protocol is self-validating via acid number titration.

Workflow Diagram

ProtocolWorkflow cluster_setup Reaction Setup cluster_process Incubation cluster_analysis Analysis (Self-Validation) start Start: Ester Sample Preparation mix Mix: 75g Ester + 25g Water + Copper Catalyst Coupon start->mix seal Seal in Pressure Bottle mix->seal heat Heat to 93°C (200°F) Duration: 48 Hours seal->heat rotate Continuous Rotation (5 rpm) heat->rotate separate Separate Oil/Water Layers rotate->separate titrate Titrate Oil Layer (ASTM D974) Measure Acid Number (AN) separate->titrate calc Calculate Change: ΔAN = AN(final) - AN(initial) titrate->calc caption Figure 2: Modified ASTM D2619 workflow for comparative hydrolytic stability testing.

Step-by-Step Methodology
  • Preparation: Synthesize or procure the Neopentyl Glycol (NPG) or Trimethylolpropane (TMP) esters of both 2-PHA and 2-EHA. Ensure initial Acid Number (AN) is < 0.05 mg KOH/g.[1]

  • Setup: Place 75g of test ester and 25g of high-purity water into a pressure-rated glass bottle. Add a polished copper strip (catalyst).

  • Stress Test: Seal the bottle and rotate head-over-heels at 5 rpm in an oven maintained at 93°C for 48 hours.

  • Separation: Centrifuge the mixture to separate the oil and water phases.

  • Quantification (The Metric): Titrate the oil phase with KOH to determine the final Acid Number.

    • Interpretation: A higher

      
      AN indicates broken ester bonds.
      
    • Expected Result: 2-PHA esters should show a

      
      AN significantly lower than 2-EHA esters.
      

Applications & Strategic Recommendations

For Lubricant Formulators
  • Recommendation: Switch to 2-PHA esters for high-temperature chain oils or compressor fluids where 2-EHA esters fail Noack volatility specifications but linear esters cause cold-start issues.

  • Benefit: Extended drain intervals due to slower oxidation and hydrolysis rates.

For Drug Development (Pharma)[2]
  • Recommendation: Use 2-PHA as a hydrophobic counter-ion or prodrug moiety for lipophilic drugs.

  • Benefit: The increased lipophilicity (logP ~3.6 vs 2.6 for 2-EHA) improves membrane permeability, while the steric bulk protects the drug from premature hydrolysis in the gut/plasma compared to linear chains.

References

  • PubChem. (2021).[2] 2-Propylheptanoic acid | C10H20O2 | CID 35728.[2] National Library of Medicine. [Link]

  • O'Lenick, A. J. (2001).[3] Guerbet chemistry. Journal of Surfactants and Detergents, 4(3), 311-315. [Link]

  • Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press. (Reference for ASTM D2619 and ester stability mechanisms).
  • Perstorp. (n.d.). Valeric and 2-Propylheptanoic Acids in Synthetic Lubricants.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylheptanoic acid
Reactant of Route 2
Reactant of Route 2
2-Propylheptanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.